molecular formula C27H28Cl2O7 B583272 6-Oxo Mometasone Furoate CAS No. 1305334-30-8

6-Oxo Mometasone Furoate

Cat. No.: B583272
CAS No.: 1305334-30-8
M. Wt: 535.414
InChI Key: XXMUYUVNHWPWLS-KORTYEGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo Mometasone Furoate is a chemical reference standard related to Mometasone Furoate, a potent synthetic corticosteroid with anti-inflammatory and immunomodulatory properties . Mometasone Furoate itself is widely used in clinical settings to treat conditions like asthma, allergic rhinitis, and various dermatological disorders such as atopic dermatitis and psoriasis . Its primary mechanism of action involves diffusing through cell membranes and binding with high affinity to cytoplasmic glucocorticoid receptors . This drug-receptor complex then translocates to the nucleus, where it modulates gene expression by upregulating the synthesis of anti-inflammatory proteins and downregulating the expression of pro-inflammatory cytokines . As a specified impurity or metabolite of the active pharmaceutical ingredient (API), this compound is an essential compound for analytical research and development . It is critical for use in method development, process validation, and quality control (QC) in pharmaceutical manufacturing, helping to ensure the safety and purity of the final drug product in compliance with ICH guidelines . Researchers utilize this compound in techniques such as HPLC and LC-MS for the accurate identification, characterization, and quantification of impurity profiles in Mometasone Furoate batches . The ready availability of well-characterized impurities like this compound supports rigorous toxicological studies and is fundamental to the routine activities of modern API manufacturing . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28Cl2O7/c1-14-9-16-17-11-19(31)18-10-15(30)6-7-24(18,2)26(17,29)21(32)12-25(16,3)27(14,22(33)13-28)36-23(34)20-5-4-8-35-20/h4-8,10,14,16-17,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,21+,24+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMUYUVNHWPWLS-KORTYEGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(=O)C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CC(=O)C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28Cl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305334-30-8
Record name 6-Oxo mometasone furoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1305334308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-OXO MOMETASONE FUROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ9B6K29E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6-Oxo Mometasone Furoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxo Mometasone Furoate, identified as Mometasone Furoate Impurity F, is a critical compound of interest for analytical chemists, process chemists, and formulation scientists working with the potent synthetic corticosteroid, Mometasone Furoate.[1] As a process-related impurity, its presence, identification, and quantification are of paramount importance in ensuring the quality, safety, and efficacy of Mometasone Furoate drug products.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to this compound.

Chemical Structure and Properties

This compound is a derivative of Mometasone Furoate, characterized by the presence of a ketone group at the C-6 position of the steroid nucleus. This structural modification significantly impacts its polarity and chromatographic behavior relative to the parent drug.

Chemical Name: (11β,16α)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,6,20-trione[1]

Molecular Formula: C₂₇H₂₈Cl₂O₇[3]

Molecular Weight: 535.41 g/mol [3]

CAS Number: 1305334-30-8[3]

The introduction of the C-6 ketone group makes this compound a more polar compound than Mometasone Furoate, which is a key consideration in the development of analytical separation methods.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Appearance Solid[2]
Melting Point >255°C (decomposes)[2]
Solubility Slightly soluble in Dioxane and Methanol[2]

Formation and Synthesis

This compound is not typically a degradation product formed under standard storage or physiological conditions. Instead, it is understood to be a process-related impurity that arises during the synthesis of Mometasone Furoate.[2] The formation is believed to occur via the oxidation of an intermediate at the C-6 position of the steroid backbone.

Below is a conceptual workflow illustrating the likely point of formation of this compound during the synthesis of Mometasone Furoate.

G cluster_synthesis Mometasone Furoate Synthesis Precursor Mometasone Furoate Precursor (without C-6 oxidation) Oxidation Oxidation Step (e.g., during dehydrogenation or other steps) Precursor->Oxidation Potential side reaction Mometasone_Furoate Mometasone Furoate (Final API) Precursor->Mometasone_Furoate Main reaction pathway 6_Oxo_MF This compound (Impurity F) Oxidation->6_Oxo_MF

Caption: Formation of this compound as a process-related impurity.

Analytical Characterization

The unambiguous identification and quantification of this compound in Mometasone Furoate active pharmaceutical ingredient (API) and drug products are critical for quality control. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of this compound from Mometasone Furoate and its other impurities. The European Pharmacopoeia outlines a reversed-phase HPLC method for related substances of Mometasone Furoate, where this compound is denoted as Impurity F.

Illustrative HPLC Method Parameters (based on typical corticosteroid analysis):

  • Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient mixture of acetonitrile and water or a suitable buffer.

  • Detection: UV at approximately 254 nm.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 25-30 °C.

Thin-Layer Chromatography (TLC) can be utilized as a qualitative or semi-quantitative method for the detection of this compound. A reported TLC system uses:

  • Stationary Phase: Silica gel (SiO₂)

  • Mobile Phase: Dichloromethane:Methanol (9:1, v/v)[2]

  • Visualization: UV light[2]

Spectroscopic Methods

Mass Spectrometry (MS) is essential for confirming the molecular weight of this compound. The technique provides a mass-to-charge ratio that corresponds to the molecular formula C₂₇H₂₈Cl₂O₇. While a detailed fragmentation pattern is not publicly available, key fragments would be expected from the loss of the furoate group, chlorine atoms, and other characteristic cleavages of the steroid nucleus.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the definitive structural elucidation of this compound. Although specific chemical shift data for ¹H and ¹³C NMR are not widely published, the spectra would exhibit characteristic signals for the steroid backbone, the furoate moiety, and, most notably, the absence of a proton signal at the C-6 position and the presence of a carbonyl carbon signal in the ¹³C NMR spectrum, confirming the oxidation at this position. Commercial suppliers of Mometasone Furoate impurities often provide detailed CoA's with NMR and MS data upon purchase.[5]

Experimental Protocol: HPLC Analysis for Related Substances

The following is a representative, self-validating protocol for the determination of this compound in a Mometasone Furoate sample.

1. Preparation of Solutions

  • Diluent: Acetonitrile and water (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Mometasone Furoate test sample in the diluent to a specified concentration.

2. Chromatographic Conditions

  • Instrument: A gradient-capable HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 50% B

    • 10-30 min: 50-80% B

    • 30-35 min: 80% B

    • 35-40 min: 80-50% B

    • 40-45 min: 50% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

3. System Suitability

  • Inject the standard solution multiple times (e.g., n=6).

  • The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

4. Analysis

  • Inject the diluent as a blank.

  • Inject the standard solution.

  • Inject the sample solution.

5. Calculation

  • Calculate the percentage of this compound in the sample using the peak areas from the standard and sample chromatograms and their respective concentrations.

G cluster_workflow HPLC Analysis Workflow Prep 1. Solution Preparation (Standard & Sample) HPLC 2. HPLC Separation (C18 Column, Gradient Elution) Prep->HPLC Detection 3. UV Detection (254 nm) HPLC->Detection Data 4. Data Analysis (Peak Integration & Quantification) Detection->Data

Caption: A streamlined workflow for the HPLC analysis of this compound.

Conclusion

This compound is a critical process-related impurity in the manufacturing of Mometasone Furoate. A thorough understanding of its chemical properties, formation pathways, and analytical methodologies is essential for ensuring the quality and safety of this widely used corticosteroid. The implementation of robust analytical methods, such as the HPLC protocol detailed in this guide, is fundamental for the effective control of this and other impurities in pharmaceutical development and manufacturing. Further research into its specific toxicological profile may also be warranted to establish appropriate control limits.

References

  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Molecules. 2023;28(23):7894. [Link]

  • PubChem. This compound. [Link]

  • Pharmaffiliates. mometasone furoate and its Impurities. [Link]

  • Forced degradation of mometasone furoate and development of two RP-HPLC methods for its determination with formoterol fumarate. Journal of Pharmaceutical and Biomedical Analysis. 2015;107:443-450. [Link]

  • Characterization of degradation products of mometasone furoate. PubMed. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. 2021;26(16):4949. [Link]

  • STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF MOMETASONE FUROATE AND FORMOTEROL FUMARATE IN COMBINED DOSAGE FORM. Pharmacophore. 2014;5(2):233-241. [Link]

  • Pharmaffiliates. Mometasone Furoate - Impurity F. [Link]

  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. ResearchGate. [Link]

  • The S-oxidative degradation of a novel corticosteroid tipredane (INN) Part III. Detailed investigations into the disulphoxidation of tipredane. PubMed. [Link]

  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. PubMed. [Link]

  • PubChem. This compound CID 129011919. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 6-Oxo Mometasone Furoate from Mometasone Furoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of 6-Oxo Mometasone Furoate, a known impurity and metabolite of Mometasone Furoate. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document elucidates a proposed synthetic pathway, grounded in established principles of steroid chemistry, and offers detailed experimental protocols and analytical guidance.

Introduction: The Significance of this compound

Mometasone Furoate is a potent synthetic corticosteroid utilized for its anti-inflammatory properties in treating various dermatological, allergic, and respiratory conditions.[1] As with any pharmaceutical compound, the identification and synthesis of its impurities and metabolites are critical for comprehensive safety and efficacy assessments. This compound is one such related substance, characterized by the oxidation of the C6 position of the steroid nucleus. While it can be formed through metabolic processes, its controlled chemical synthesis is essential for use as a reference standard in analytical method development, impurity profiling, and toxicological studies.[2]

This guide details a proposed synthetic route for the conversion of Mometasone Furoate to this compound, focusing on a selective oxidation strategy. The causality behind the selection of reagents and reaction conditions is explained to provide a robust and scientifically sound protocol.

Proposed Synthetic Pathway: Selective Allylic Oxidation

The synthesis of this compound from Mometasone Furoate hinges on the selective oxidation of the allylic methylene group at the C6 position. The presence of the Δ¹,⁴-diene system in the A-ring of Mometasone Furoate activates the C6 position, making it susceptible to oxidation. However, the molecule also contains other sensitive functional groups, including a secondary hydroxyl group at C11 and a furoate ester at C17, which must remain intact during the transformation. Therefore, the choice of the oxidizing agent and reaction conditions is paramount to ensure the desired chemoselectivity.

A plausible and environmentally conscious approach involves the use of a ruthenium-based catalytic system in the presence of a suitable oxidant. Ruthenium catalysts have demonstrated efficacy in the selective oxidation of allylic positions in steroidal systems, offering a greener alternative to traditional chromium-based reagents.[2][3]

Synthesis_Pathway cluster_legend Legend Mometasone_Furoate Mometasone Furoate Intermediate Allylic Intermediate (Proposed) Mometasone_Furoate->Intermediate RuCl3 (cat.), t-BuOOH Toluene, Heat 6-Oxo_Mometasone_Furoate This compound Intermediate->6-Oxo_Mometasone_Furoate Further Oxidation Reactant Reactant/Product Intermediate_node Intermediate Reaction Reaction Step

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis, purification, and characterization of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Mometasone Furoate>98%Commercially AvailableStarting Material
Ruthenium(III) chloride hydrateCatalyst GradeCommercially AvailableCatalyst
tert-Butyl hydroperoxide70% in waterCommercially AvailableOxidant
TolueneAnhydrousCommercially AvailableSolvent
DichloromethaneHPLC GradeCommercially AvailableFor Extraction & Chromatography
MethanolHPLC GradeCommercially AvailableFor Chromatography
Ethyl AcetateReagent GradeCommercially AvailableFor Extraction
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor Quenching
Saturated Sodium Thiosulfate SolutionPrepared in-houseFor Quenching
BrinePrepared in-houseFor Washing
Anhydrous Sodium SulfateCommercially AvailableDrying Agent
Silica Gel60 Å, 230-400 meshCommercially AvailableFor Chromatography
Reaction Setup and Procedure

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve Mometasone Furoate in Toluene Add_Catalyst Add RuCl3·xH2O Start->Add_Catalyst Heat Heat to 60-70 °C Add_Catalyst->Heat Add_Oxidant Add t-BuOOH dropwise Heat->Add_Oxidant Monitor Monitor by TLC/HPLC Add_Oxidant->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with NaHCO3, Na2S2O3, Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize by NMR, MS, IR Purify->Characterize Purity Assess Purity by HPLC Characterize->Purity

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a solution of Mometasone Furoate (1.0 g, 1.92 mmol) in anhydrous toluene (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ruthenium(III) chloride hydrate (0.020 g, ~0.1 mmol, 5 mol%).

  • Reaction Execution: Heat the reaction mixture to 60-70 °C. To this heated mixture, add tert-butyl hydroperoxide (70% in water, 0.5 mL, ~3.84 mmol, 2.0 eq.) dropwise over a period of 30 minutes.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed or no further conversion is observed.

  • Quenching the Reaction: After completion, cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium thiosulfate (10 mL) followed by a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Work-up: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 100:0 to 98:2) as the eluent.[2] Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Characterization and Analytical Control

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Disappearance of the C6 methylene protons and potential shifts in the signals of neighboring protons, particularly H-7 and the vinylic proton at C4.
¹³C NMR Appearance of a new carbonyl signal corresponding to the C6-keto group and a shift in the C6 carbon resonance.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound (C₂₇H₂₈Cl₂O₇), which is 14 Da higher than Mometasone Furoate due to the addition of an oxygen atom and loss of two hydrogen atoms.
Infrared (IR) Spectroscopy Appearance of a new carbonyl stretching frequency characteristic of a ketone, in addition to the existing carbonyl stretches from the furoate ester and the A-ring ketone.
Chromatographic Purity

The purity of the synthesized compound should be assessed by HPLC. A suitable method would employ a C18 column with a mobile phase gradient of acetonitrile and water. The purity should be determined by the area percentage of the main peak.

Discussion of Causality and Scientific Integrity

  • Choice of Oxidant: Tert-butyl hydroperoxide is chosen as the terminal oxidant due to its commercial availability, relative stability, and compatibility with the ruthenium catalyst. It is a more environmentally benign option compared to stoichiometric heavy metal oxidants.[2]

  • Catalyst Selection: Ruthenium(III) chloride is a readily available and effective catalyst for allylic oxidations. Its catalytic nature reduces the amount of metal waste generated.

  • Solvent and Temperature: Toluene is selected as the solvent due to its ability to dissolve the steroid and its relatively high boiling point, allowing the reaction to be conducted at an elevated temperature to facilitate the oxidation. The temperature is maintained at 60-70 °C to ensure a reasonable reaction rate without promoting significant degradation of the starting material or product.

  • Self-Validating Protocol: The progress of the reaction is monitored by chromatography (TLC/HPLC), allowing for real-time assessment of the conversion and the formation of byproducts. The purification by column chromatography ensures the isolation of the target compound with high purity. The final characterization by a suite of spectroscopic techniques provides unambiguous confirmation of the structure and purity, thus validating the entire process.

Conclusion

This technical guide outlines a robust and scientifically grounded pathway for the synthesis of this compound from Mometasone Furoate. By employing a selective catalytic oxidation method, this protocol offers a practical approach for obtaining this important impurity standard. The detailed experimental and analytical procedures are designed to ensure the successful synthesis, purification, and characterization of the target molecule, meeting the high standards of scientific integrity required in pharmaceutical research and development.

References

  • PubChem. (n.d.). Mometasone furoate. National Center for Biotechnology Information.
  • United States Biological. (n.d.). This compound CAS 1305334-30-8.
  • Google Patents. (n.d.). WO1995032215A1 - Oxidation of steroids having allylic groups.
  • Google Patents. (n.d.). EP0759929B1 - Oxidation of steroids having allylic groups.

Sources

Preamble: Navigating the Landscape of a Critical Mometasone Furoate Impurity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 6-Oxo Mometasone Furoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development, a comprehensive understanding of not only the active pharmaceutical ingredient (API) but also its impurities is paramount to ensuring product quality, safety, and efficacy. This compound, identified as Mometasone Furoate Impurity F, represents a critical process impurity and potential degradant of Mometasone Furoate, a potent synthetic corticosteroid.[1][2] While extensive data exists for the parent compound, specific experimental information on the solubility and stability of this compound is not widely published.

This technical guide is designed to bridge this knowledge gap. As your Senior Application Scientist, I have synthesized the available data, leveraged established principles of steroid chemistry, and drawn upon extensive field experience to provide a robust framework for understanding and investigating the physicochemical properties of this compound. This document will delve into its known characteristics, infer its likely behavior based on the well-documented properties of Mometasone Furoate, and provide detailed, actionable protocols for its empirical study. Our approach is grounded in scientific integrity, ensuring that every recommendation is a self-validating system for your research and development endeavors.

Physicochemical Characterization of this compound

A foundational understanding of the physicochemical properties of this compound is essential for any subsequent solubility or stability investigations. The introduction of a carbonyl group at the 6-position of the steroid nucleus subtly alters the electronic and steric landscape compared to the parent Mometasone Furoate, which can influence its behavior.

PropertyDataSource
Chemical Name (11β,16α)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-pregna-1,4-diene-3,6,20-trioneInferred
Synonyms Mometasone Furoate Impurity F[1][2]
CAS Number 1305334-30-8[3]
Molecular Formula C₂₇H₂₈Cl₂O₇[1][3]
Molecular Weight 535.41 g/mol [2][3]
Appearance Yellow solid[3]
Melting Point >252°C (decomposes)[3]
Storage Conditions Store at -20°C in the dark under an inert atmosphere.[3]
General Precautions Hygroscopic and sensitive to light.[3]

Solubility Profile: A Predictive and Experimental Approach

The solubility of an impurity is a critical parameter that influences its potential for removal during purification, its behavior in formulation, and its analytical characterization.

Inferred Solubility Characteristics

Based on the structure of this compound and the known solubility of Mometasone Furoate, we can infer a likely solubility profile. Mometasone Furoate is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), and has limited solubility in water.[4][5] The presence of the additional polar ketone group in this compound may slightly increase its polarity compared to the parent drug. However, the molecule remains a large, lipophilic steroid ester, and thus it is anticipated to be:

  • Freely soluble to soluble in chlorinated solvents (e.g., dichloromethane) and polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile).

  • Sparingly soluble to slightly soluble in lower alcohols (e.g., methanol, ethanol).

  • Practically insoluble in aqueous buffers across a range of pH values.

One available data point indicates solubility in methanol .[3]

Experimental Protocol for Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • This compound reference standard

  • Selected solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Ethyl Acetate, and a series of aqueous buffers at pH 2, 4, 6.8, and 7.4)

  • Thermostatically controlled shaker/incubator

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent (mobile phase of the analytical method is ideal) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.

Data Presentation: Solubility of this compound (Hypothetical Data for Illustrative Purposes)
SolventTemperature (°C)Solubility (mg/mL)
Methanol25To be determined
Ethanol25To be determined
Acetonitrile25To be determined
Acetone25To be determined
Dichloromethane25To be determined
pH 7.4 Phosphate Buffer25To be determined

Stability Characteristics and Degradation Pathways

Understanding the stability of this compound is crucial for defining appropriate storage conditions, predicting its formation during the shelf-life of Mometasone Furoate drug products, and developing stability-indicating analytical methods.

Predicted Stability Profile

The chemical structure of this compound contains several moieties susceptible to degradation:

  • Furoate Ester at C-17: This is a primary site for hydrolysis, which can be catalyzed by both acids and bases. Hydrolysis would lead to the formation of the corresponding 17-hydroxy steroid.

  • α,β-Unsaturated Ketone System in the A-ring: This system is generally stable but can be susceptible to certain nucleophilic additions or rearrangements under harsh conditions.

  • Chlorinated Groups at C-9 and C-21: These can be subject to nucleophilic displacement or elimination reactions.

  • 11-β-Hydroxyl Group: This can be a site for oxidation or dehydration.

  • The 6-Oxo Group: The introduction of this ketone may influence the overall stability and could potentially be involved in specific degradation reactions.

Given that Mometasone Furoate is known to degrade in aqueous solutions, particularly at pH values above 4[6], and is susceptible to acid and base hydrolysis, oxidation, and photolytic degradation[7], it is highly probable that this compound will exhibit similar instabilities. The compound's noted hygroscopicity and light sensitivity further underscore the need for controlled storage.[3]

Experimental Protocol for Forced Degradation Studies

A forced degradation (stress testing) study is essential to identify the likely degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions as prescribed by ICH guidelines.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • Validated stability-indicating HPLC method with a photodiode array (PDA) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C) for a defined period. Also, expose a solution to heat.

  • Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-PDA method. The PDA detector is crucial for assessing peak purity and identifying the formation of new chromophores.

Visualization of Experimental Workflows

To provide a clear and logical representation of the experimental processes, the following diagrams have been generated using Graphviz.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to solvent B Seal vials A->B C Incubate at constant temperature with shaking (24-48h) B->C D Settle and withdraw supernatant C->D E Filter through 0.45 µm syringe filter D->E F Dilute sample accurately E->F G Analyze by validated HPLC-UV method F->G H Calculate solubility (mg/mL) G->H

Caption: Workflow for Solubility Determination.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start This compound Solution Acid Acid Hydrolysis (HCl, heat) Start->Acid Base Base Hydrolysis (NaOH, RT) Start->Base Oxidation Oxidative (H₂O₂, RT) Start->Oxidation Thermal Thermal (Heat, solid & solution) Start->Thermal Photo Photolytic (Light exposure) Start->Photo Analysis Analyze by Stability-Indicating HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Purity Assess peak purity Analysis->Purity Degradants Identify and quantify degradants Analysis->Degradants Outcome Establish degradation profile and stability-indicating nature of the method Purity->Outcome Degradants->Outcome

Caption: Workflow for Forced Degradation Studies.

Concluding Remarks and Future Directions

This guide provides a comprehensive overview of the known and inferred solubility and stability characteristics of this compound. While a definitive, data-rich profile awaits further experimental investigation, the insights and protocols presented herein offer a solid foundation for drug development professionals. The proposed experimental workflows are designed to be robust and compliant with industry standards, enabling the generation of high-quality data to support regulatory filings and ensure product quality. It is our expert recommendation that these studies be undertaken to fully characterize this critical impurity, thereby mitigating risks in the development of Mometasone Furoate-containing drug products.

References

  • Teng XW, Cutler DC, Davies NM. Degradation kinetics of mometasone furoate in aqueous systems. Int J Pharm. 2003;259(1-2):129-141. [Link]

  • Patel P, et al. DoE Approach: A Stability Indicating RP-HPLC Method for Simultaneous Estimation of Methylparaben, Mometasone furoate and Eberconazole nitrate in Topical Formulations. Journal of Applied Pharmaceutical Science. 2014; 4(12): 084-092. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 441336, Mometasone furoate. [Link]

  • Jain PS, et al. Validated Stability-indicating High-performance Liquid Chromatographic Method for Estimation of Degradation Behaviour of Eberconazole Nitrate and Mometasone Furoate in Cream Formulation. Indian J Pharm Sci. 2013;75(1):76-82. [Link]

  • Gujarati PZ, Thula KC, Maheshwari DG. Stability Indicating HPLC Method for Simultaneous Estimation of Mometasone Furoate and Formoterol Fumarate in Combined Dosage Form. Pharmacophore. 2014;5(2):245-254. [Link]

  • Jain N, et al. Simultaneous Determination of Mometasone Furoate and Benzalkonium Chloride-A Stability Indicating Method. Rasayan J. Chem. 2019;12(2): 634-641. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 129011919, this compound. [Link]

  • Gobbini E, et al. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Molbank. 2023; 2023(4): M1779. [Link]

  • El-Yazbi FA, et al. Stability-Indicating HPLC Method for the Determination of Mometasone Furoate, Oxymetazoline, Phenyl Ethanol and Benzalkonium Chloride in Nasal Spray Solution. ResearchGate. 2015. [Link]

  • El-Ragehy NA, et al. Forced degradation of mometasone furoate and development of two RP-HPLC methods for its determination with formoterol fumarate. J. Saudi Chem. Soc. 2017;21:S339-S347. [Link]

  • Dwibhashyam V, et al. Characterization of degradation products of mometasone furoate. Pharmazie. 2004;59(5):367-70. [Link]

  • Abdel-Moety EM, et al. Validated Stability-Indicating Methods for Determination of Mometasone Furoate in Presence of its Alkaline Degradation Product. J Chromatogr Sci. 2016;54(5):749-56. [Link]

  • Gonzalez Bosch JM, et al.

Sources

Methodological & Application

Characterization of 6-Oxo Mometasone Furoate: A High-Resolution Mass Spectrometry Approach

Author: BenchChem Technical Support Team. Date: February 2026

[Application Note]

Abstract: This application note presents a detailed protocol for the definitive characterization of 6-Oxo Mometasone Furoate, a potential impurity and degradation product of the potent synthetic corticosteroid, Mometasone Furoate. Leveraging the power of Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), this guide provides a robust framework for the structural elucidation of this and other related steroidal compounds. We delve into the rationale behind the analytical choices, from sample preparation to data interpretation, offering insights grounded in established scientific principles and regulatory expectations.

Introduction: The Imperative of Impurity Profiling

Mometasone Furoate is a widely prescribed glucocorticoid for the treatment of inflammatory skin conditions, allergic rhinitis, and asthma.[1] During its synthesis, formulation, and storage, process-related impurities and degradation products can arise.[2] Regulatory bodies worldwide mandate the detection, identification, and quantification of such impurities to ensure the safety and efficacy of the final drug product.

One such impurity is this compound, systematically named (11β,16α)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-pregna-1,4-diene-3,6,20-trione.[3][4] Its structure features an additional ketone group at the C6 position of the steroidal backbone. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technology for the unambiguous identification of such closely related structures, offering high sensitivity, specificity, and the ability to determine elemental composition through accurate mass measurements.[5] This application note provides a comprehensive workflow for the characterization of this compound using LC-HRMS, in line with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[1][6]

Experimental Design: A Logic-Driven Approach

The successful characterization of this compound hinges on a meticulously designed analytical workflow. This section outlines the key experimental parameters and the scientific rationale underpinning their selection.

Sample Preparation

Given that this compound is soluble in methanol, a straightforward sample preparation protocol can be employed.[4]

Protocol:

  • Accurately weigh 1 mg of the this compound reference standard or the sample containing the suspected impurity.

  • Dissolve the sample in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Perform serial dilutions with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

  • Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could interfere with the chromatographic separation.

Liquid Chromatography: Achieving Optimal Separation

The goal of the chromatographic step is to achieve a baseline separation of this compound from the parent drug, Mometasone Furoate, and other potential impurities. A reversed-phase C18 column is a common and effective choice for the separation of corticosteroids.[7]

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power and is well-suited for steroid analysis.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation of the analytes for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 15 minutesA broad gradient ensures the elution of compounds with a range of polarities.
Flow Rate 0.3 mL/minCompatible with standard ESI-MS interfaces.
Column Temperature 40 °CEnhances peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes band broadening.
High-Resolution Mass Spectrometry: Unveiling the Molecular Identity

An Orbitrap or Time-of-Flight (TOF) mass spectrometer is recommended to achieve the high mass accuracy and resolution required for this application.[8][9] Electrospray ionization (ESI) in positive ion mode is generally effective for corticosteroids.[7]

Parameter Setting Justification
Ionization Mode Positive Electrospray Ionization (ESI+)Corticosteroids readily form protonated molecules [M+H]+.
Mass Analyzer Orbitrap or TOFProvides high resolution (>60,000 FWHM) and mass accuracy (<5 ppm).
Scan Range m/z 150-1000Covers the expected mass of the analyte and its fragments.
Collision Energy Stepped (e.g., 20, 30, 40 eV)To induce fragmentation and obtain comprehensive MS/MS spectra.
Fragmentation Mode Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD)Common methods for generating fragment ions.

Data Analysis and Interpretation

The data acquired from the LC-HRMS analysis will be interrogated to confirm the identity of this compound.

Accurate Mass and Isotopic Pattern Matching

The primary confirmation of the elemental composition is achieved by comparing the measured accurate mass of the protonated molecule [M+H]+ with its theoretical mass. For this compound (C₂₇H₂₈Cl₂O₇), the theoretical monoisotopic mass of the neutral molecule is 534.1212. Therefore, the expected accurate mass of the protonated molecule [M+H]+ is 535.1290. The isotopic pattern, with the characteristic A+2 peak due to the two chlorine atoms, provides further confirmation.

Fragmentation Analysis: Deciphering the Structure

The fragmentation pattern observed in the MS/MS spectrum provides a fingerprint of the molecule's structure. Based on the known structure of this compound and general fragmentation pathways of 3-oxo-steroids, a proposed fragmentation scheme is presented below.[3][10]

G parent This compound [M+H]+ = 535.1290 f1 Loss of Furoyl group (-C5H3O2) m/z 440.0867 parent->f1 -C5H3O2 f2 Loss of HCl (-36.0) m/z 499.0924 parent->f2 -HCl f3 Loss of H2O (-18.0) m/z 517.1185 parent->f3 -H2O f4 Further fragmentation of m/z 440 (e.g., loss of H2O, CO) f1->f4

Caption: Proposed Fragmentation Pathway for this compound.

Results and Discussion

The expected results from the LC-HRMS analysis of a this compound standard are summarized in the table below.

Metric Expected Value
Retention Time Dependent on the specific LC system, but should be reproducible.
Theoretical [M+H]+ 535.1290
Measured [M+H]+ Within 5 ppm of the theoretical mass.
Key Fragment Ions (m/z) 517.1185, 499.0924, 440.0867

The presence of the 6-oxo functionality is expected to influence the fragmentation pattern compared to Mometasone Furoate, potentially leading to characteristic neutral losses and fragment ions that can be used for its specific identification.

Detailed Protocol: A Step-by-Step Guide

This protocol provides a comprehensive guide for the characterization of this compound.

Materials and Reagents
  • This compound reference standard

  • Mometasone Furoate reference standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • 0.22 µm PTFE syringe filters

Instrumentation
  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF)

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation prep1 Weigh Standard/Sample prep2 Dissolve in Methanol prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 prep4 Filter prep3->prep4 lc Liquid Chromatography (C18 column) prep4->lc ms HRMS Detection (ESI+, Full Scan & MS/MS) lc->ms data1 Accurate Mass & Isotopic Pattern ms->data1 data2 Fragmentation Analysis ms->data2 data3 Structural Confirmation data1->data3 data2->data3

Caption: Analytical Workflow for this compound Characterization.

Procedure
  • Sample Preparation: Prepare samples as described in section 2.1.

  • LC-MS System Setup: Equilibrate the LC-MS system with the initial mobile phase conditions.

  • Method Validation: The analytical method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[1][11]

  • Data Acquisition: Inject the prepared samples and acquire data in both full scan and MS/MS modes.

  • Data Processing: Process the acquired data using the instrument's software to determine accurate masses and identify fragment ions.

  • Reporting: Report the findings, including the measured accurate mass, mass error (in ppm), and a comparison of the experimental fragmentation pattern with the proposed pathway.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the characterization of this compound using LC-HRMS. The described workflow, from sample preparation to data interpretation, offers a reliable method for the structural elucidation of this and other related pharmaceutical impurities. By adhering to these protocols and the principles of analytical validation, researchers and drug development professionals can ensure the quality and safety of Mometasone Furoate-containing products.

References

  • Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid and Mineralocorticoid Disorders. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Determination of Ten Corticosteroids in Illegal Cosmetic Products by a Simple, Rapid, and High-Performance LC-MS/MS Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • High resolution mass spectrometry. Part VIII. The fragmentation of ring A in some 3-oxo-steroids. (1971). Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

  • Analysis of corticosteroids in urine by HPLC and thermospray LC/MS. (1990). Journal of Analytical Toxicology. Retrieved from [Link]

  • High resolution mass spectrometry. Part IX. 2-Spiro-2′-(1′,3′-dithian) derivatives of 3-oxo-steroids. (1971). Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. (n.d.). SciSpace. Retrieved from [Link]

  • Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry. (2017). Journal of Chromatography B. Retrieved from [Link]

  • Characterization of degradation products of mometasone furoate. (2004). Die Pharmazie. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]

  • Rapidity and Precision of Steroid Hormone Measurement. (n.d.). MDPI. Retrieved from [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. (2020). Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • LC/MS/MS Method Package for Steroid Hormones. (n.d.). Shimadzu. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). ResearchGate. Retrieved from [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Mass spectrometric analysis of steroids: all that glitters is not gold. (2015). Taylor & Francis Online. Retrieved from [Link]

  • Mometasone Furoate. (n.d.). PubChem. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbio. Retrieved from [Link]

Sources

Technical Application Note: Structural Elucidation of 6-Oxo Mometasone Furoate via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and structural biologists involved in the impurity profiling of corticosteroids. It details the structural elucidation of 6-Oxo Mometasone Furoate , a potential oxidative degradation product, using high-field NMR spectroscopy.

Executive Summary

In the stability profiling of Mometasone Furoate (MF), oxidation at the allylic C6 position is a critical degradation pathway, often proceeding through a 6


-hydroxy intermediate to form the 6-oxo derivative (6-ketomometasone furoate) . Distinguishing this impurity requires precise NMR assignment because the introduction of a ketone at C6 alters the A- and B-ring conformation and electronic environment, distinct from the more common 11-oxo (Impurity C) or 9,11-epoxide (Impurity D) degradants.

This guide provides a self-validating protocol for the complete assignment of 6-Oxo MF, utilizing 1D and 2D NMR techniques to map the extended conjugated system (


-3,6-dione).

Chemical Context & Structural Logic[1][2][3]

The Target Molecule
  • Parent: Mometasone Furoate (9,21-dichloro-11

    
    ,17-dihydroxy-16
    
    
    
    -methylpregna-1,4-diene-3,20-dione 17-(2-furoate)).
  • Target: this compound.

  • Key Modification: Oxidation of the C6 methylene to a ketone.

  • Consequence: Formation of a

    
    -3,6-dione  chromophore. This extends the conjugation of the A-ring enone, resulting in significant deshielding of the C4 proton and C5 quaternary carbon.
    
Diagnostic NMR Markers (The "Fingerprint")

Before starting the full assignment, look for these immediate diagnostic signals:

  • Loss of H6 Signals: The parent MF spectrum shows H6

    
    /H6
    
    
    
    multiplets in the 2.3–2.6 ppm range. These completely disappear in the 6-oxo derivative.
  • New Carbonyl Signal: A new quaternary carbon signal appears at ~200–202 ppm (C6 ketone), distinct from the C3 ketone (~186 ppm) and C20 ketone (~204 ppm).

  • H4 Singlet Shift: The H4 vinylic proton (typically ~6.1 ppm in MF) shifts downfield due to the anisotropic effect of the new C6 carbonyl.

Experimental Protocol

Sample Preparation

Solvent selection is critical for steroid resolution. While DMSO-d


 is useful for labile protons (OH), CDCl

is preferred for structural elucidation of the steroid skeleton to prevent solvent viscosity broadening.
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% TMS.
    
  • Concentration: 5–10 mg in 600

    
    L (for 500/600 MHz instruments).
    
  • Temperature: 298 K (25°C).

Acquisition Parameters (600 MHz Base Frequency)
ExperimentPulse SequenceScans (NS)TD (F2/F1)Mixing Time / DelayPurpose
1H 1D zg301664kD1 = 2.0 sQuantitative integration & screening.
13C 1D zgpg301024+64kD1 = 2.0 sIdentify quaternary carbons (C3, C5, C6, C20).
HSQC hsqcedetgp82k / 256J = 145 HzMultiplicity-edited (CH/CH3 up, CH2 down).
HMBC hmbcgplpndqf164k / 512J = 8 HzCRITICAL: Connects H4 and H7 to the new C6 ketone.
NOESY noesygpphp162k / 256500 msStereochemical confirmation (H19 correlations).

Assignment Workflow & Logic

The assignment relies on a "Walking the Skeleton" approach, starting from the unambiguous H1/H2 olefinic protons.

NMR_Workflow Start Start: Unknown Impurity Step1 1H 1D Screen Check for loss of H6 signals Check H4 deshielding Start->Step1 Step2 13C & DEPT/HSQC Count Carbonyls (>180 ppm) Confirm C6 is quaternary Step1->Step2 If H6 missing Step3 HMBC Triangulation Correlate H4 -> C3, C5, C6 Correlate H7 -> C6 Step2->Step3 Locate new C=O Step4 Stereochemistry (NOESY) Check H19 (Me) -> H8/H11 Step3->Step4 Skeleton confirmed End Final Structure Confirmation This compound Step4->End

Caption: Logical workflow for distinguishing this compound from parent and other oxidative impurities.

Step-by-Step Assignment

Step 1: The A-Ring (H1, H2, H4)

  • H1 (d) & H2 (dd): These remain relatively stable (~7.3 ppm and ~6.3 ppm) but may show slight shifts due to the extended conjugation.

  • H4 (s): In the parent MF, H4 is a singlet at ~6.11 ppm.[1] In 6-Oxo MF, H4 is the diagnostic entry point. It shows a strong HMBC correlation to two carbonyls: C3 and the new C6.

Step 2: The B-Ring (The Modification Site)

  • C6 Assignment: In 13C NMR, look for a signal at ~200–202 ppm .

  • HMBC Proof:

    • H4

      
       C6:  A strong 3-bond correlation (
      
      
      
      ) confirms the ketone is at position 6.
    • H7

      
       C6:  The protons at C7 (which are now alpha to the ketone) will show a correlation to this carbonyl.
      
    • H19 (Angular Methyl)

      
       C5, C9, C10:  Use the H19 singlet to anchor the A/B ring junction.
      

Step 3: The C/D Rings & Side Chain

  • The C17-Furoate and C16-Methyl regions remain largely unperturbed compared to the parent. Use these as internal standards to verify the integrity of the rest of the molecule.

  • C21-Cl: The CH

    
    Cl protons (~4.3 ppm) are distinct and should not shift.
    

Comparative Data Table (Parent vs. 6-Oxo)

The following table highlights the expected chemical shift differences (


) that serve as proof of structure.
PositionAtomParent MF (

, ppm)
6-Oxo MF (Predicted

)
Diagnostic Logic
6 H6

2.35 / 2.55 Absent Primary confirmation of oxidation.
6 C6 32.5 ~200.0 Transformation from CH

to C=O.
4 H4 6.11 > 6.20 Deshielding due to extended conjugation.
5 C5 168.0 ~160–165 Shift in quaternary alkene carbon.
7 H7

1.0 / 1.8 2.4 – 2.8 Strong downfield shift (alpha to ketone).
19 H19 (Me) 1.45 1.50 – 1.60 Anisotropic deshielding by C6=O.
3 C3 186.5 186.0 Minimal change (distal to modification).

Note: Parent values based on Mometasone Furoate standards [1, 2].[2] 6-Oxo values derived from substituent chemical shift effects for steroidal 6-ketones [3].

References

  • Valotis, A., et al. (2023). "Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C." Molecules, 28(23), 7856. (Provides baseline assignments for the MF scaffold and 11-oxo analogs). Link

  • Görög, S. (2011).[3] "Advances in the analysis of steroid hormone drugs in pharmaceuticals and environmental samples." Journal of Pharmaceutical and Biomedical Analysis, 55(4), 728-746. Link

  • Kirk, D.N., et al. (1990). "A survey of the high-field 1H NMR spectra of the steroid hormones... and related compounds." Journal of the Chemical Society, Perkin Transactions 2, 1990, 1567-1594. (Foundational text for steroid shift prediction). Link

  • Teng, X.W., et al. (2001).[3] "High-performance liquid chromatographic analysis of mometasone furoate and its degradation products." Journal of Pharmaceutical and Biomedical Analysis, 26(2), 313-319. Link

Sources

Application Note: Isolation and Purification of 6-Oxo Mometasone Furoate (Impurity F)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the isolation of 6-Oxo Mometasone Furoate (Impurity F), a critical oxidative degradation product of Mometasone Furoate. Under ICH Q3A/B guidelines, impurities exceeding identification thresholds (typically 0.10%) requires structural characterization and toxicological qualification.

The 6-oxo derivative is formed via allylic oxidation at the C6 position of the steroidal backbone. Because naturally occurring levels in API (Active Pharmaceutical Ingredient) samples are often below the threshold for efficient isolation, this protocol includes an Enrichment Phase utilizing forced oxidative degradation to maximize yield prior to Preparative HPLC.

Chemical Context & Mechanism[1][2][3]

Target Analyte: this compound (Impurity F) CAS: 1305334-30-8 Molecular Formula: C₂₇H₂₈Cl₂O₇ Molecular Weight: 535.41 g/mol [1][2][3]

Formation Pathway

The formation of Impurity F occurs through the oxidation of the allylic C6 position. While Mometasone Furoate contains a


-3-ketone system, the C6 position remains susceptible to oxidation, particularly under radical-initiating conditions (e.g., peroxides, light).

OxidationPathway MF Mometasone Furoate (C27H30Cl2O6) Inter 6β-Hydroxy Intermediate (Transient) MF->Inter [Ox] / CYP3A4 ImpF This compound (Impurity F) (C27H28Cl2O7) MF->ImpF Direct Allylic Oxidation (Forced Degradation) Inter->ImpF Oxidation (-2H)

Figure 1: Proposed formation pathways of this compound via metabolic hydroxylation or direct oxidative stress.

Experimental Protocol

Phase 1: Sample Enrichment (Forced Degradation)

Rationale: To isolate sufficient quantities for NMR/MS characterization, the impurity abundance must be artificially increased from trace levels (<0.1%) to isolatable levels (>5%).

Reagents:

  • Mometasone Furoate API (approx. 500 mg)

  • Hydrogen Peroxide (30% w/v, ACS Grade)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

Procedure:

  • Solubilization: Dissolve 500 mg of Mometasone Furoate in 25 mL of Acetonitrile/Methanol (50:50 v/v). Ensure complete dissolution.

  • Stress Induction: Add 5 mL of 30%

    
     solution dropwise.
    
  • Incubation: Heat the mixture at 60°C for 4–6 hours.

    • Checkpoint: Monitor reaction by analytical HPLC every hour. Target a decrease in the parent peak area by 15–20%. Do not over-degrade , as this generates secondary degradation products (e.g., hydrolysis of the furoate ester).

  • Quenching: Cool to room temperature. Add 5 mL of 10% Sodium Sulfite (

    
    ) solution to quench excess peroxide.
    
  • Concentration: Evaporate organic solvents under reduced pressure (Rotavap) at 40°C to near dryness. Re-dissolve the residue in 5 mL of DMSO/Methanol (1:1) for Prep-HPLC injection.

Phase 2: Analytical Method (Scouting)

Before scale-up, validate separation on an analytical scale.

ParameterCondition
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equiv.)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 40% B 2-25 min: 40% → 80% B 25-30 min: 80% B
Detection UV @ 254 nm (Primary), 230 nm (Secondary)
Temp 25°C
Retention Mometasone Furoate: ~18-20 min Impurity F (6-Oxo): ~14-16 min (More polar due to ketone)
Phase 3: Preparative Isolation

System: Preparative HPLC with Fraction Collector.

Protocol:

  • Column: Semi-Prep C18, 250 x 21.2 mm, 10 µm.

  • Flow Rate: 15–20 mL/min.

  • Loading: Inject 500 µL – 1 mL of the enriched solution per run.

  • Collection Logic: Time-based windows or Slope-based triggering.

    • Note: Impurity F will elute before the main API peak. Ensure clear resolution (Rs > 1.5) to avoid contamination with the parent drug.

  • Post-Processing:

    • Pool fractions corresponding to Impurity F.

    • Remove Acetonitrile via rotary evaporation at < 40°C.

    • Lyophilize the remaining aqueous phase to obtain a white to off-white amorphous powder.

Characterization & Validation

To certify the isolated material as a Reference Standard, the following data must be acquired.

Mass Spectrometry (LC-MS)[7]
  • Ionization: ESI Positive Mode.

  • Parent Ion: Mometasone Furoate

    
     Da.
    
  • Impurity F Target:

    
     Da (Mass shift of +14 Da corresponding to conversion of 
    
    
    
    to
    
    
    ).
Nuclear Magnetic Resonance (1H-NMR)

The 6-oxo modification causes distinct shifts in the steroid A/B ring protons.

  • Solvent:

    
     or 
    
    
    
    .
  • Key Diagnostic Signals:

    • H4 (Olefinic): In Mometasone, this is a singlet/doublet near

      
       6.0-6.1 ppm. In the 6-oxo derivative, the H4 proton is deshielded due to the adjacent carbonyls at C3 and C6, typically shifting downfield.
      
    • C6 Protons: Disappearance of the multiplet signals corresponding to the

      
       at position 6 (typically 
      
      
      
      2.3-2.5 ppm in parent).
Storage & Stability[6]
  • Sensitivity: this compound is hygroscopic and light-sensitive .[3]

  • Storage: Store at -20°C under Argon or Nitrogen atmosphere in amber vials.

Workflow Diagram

IsolationWorkflow Start Start: Mometasone Furoate API Degrade Forced Degradation (H2O2, 60°C, 4h) Start->Degrade Analyze Analytical HPLC (Confirm Impurity F > 5%) Degrade->Analyze Analyze->Degrade Yield < 5% (Extend Time) Prep Preparative HPLC (C18, ACN/H2O Gradient) Analyze->Prep Validated Collect Fraction Collection (Target RT ~15 min) Prep->Collect Workup Evaporation & Lyophilization Collect->Workup Validate Validation (NMR, MS, HPLC Purity) Workup->Validate

Figure 2: End-to-end workflow for the enrichment and isolation of Impurity F.

References

  • Teng, X. W., et al. (2003). Kinetics of metabolism and degradation of mometasone furoate in rat biological fluids and tissues. Journal of Pharmacy and Pharmacology, 55(9), 1245-1253. [Link]

  • Tolba, E. H., et al. (2016). Forced degradation of mometasone furoate and development of two RP-HPLC methods for its determination with formoterol fumarate. Arabian Journal of Chemistry, 9(Supp 1), S493-S505. [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link]

Sources

Application Note: Biological Characterization & Potency Profiling of 6-Oxo Mometasone Furoate

[1]

Executive Summary & Scientific Rationale

6-Oxo Mometasone Furoate (identified as Mometasone Furoate Impurity F in European Pharmacopoeia) is a degradation product and structural analogue of the potent corticosteroid Mometasone Furoate (MF).[1] In drug development and stability testing, characterizing such impurities is critical not only for regulatory compliance (ICH Q3A/B guidelines) but also to understand potential off-target toxicity or competitive antagonism.[1]

This application note details a robust, self-validating workflow to evaluate the anti-inflammatory potency of 6-Oxo MF relative to its parent compound.[1] The scientific premise relies on the Glucocorticoid Receptor (GR) signaling cascade .[] Mometasone Furoate acts by binding cytosolic GR, translocating to the nucleus, and trans-repressing pro-inflammatory transcription factors (NF-κB, AP-1).[1]

Hypothesis: The oxidation at the C6 position (6-Oxo) alters the steroid backbone's geometry, potentially impacting GR ligand-binding domain (LBD) affinity.[1] This workflow quantifies that shift in potency.

Experimental Workflow Strategy

The evaluation follows a "Safety-First, Mechanism-Second" logic.[1] We must first establish that any observed reduction in inflammatory markers is due to specific receptor activity, not non-specific cell death.

Diagram 1: Biological Qualification Workflow[1]

WorkflowStartCompound Isolation(6-Oxo MF)ViabilityStep 1: Cytotoxicity(CCK-8 Assay)Start->Viability SolubilizationScreenStep 2: Functional Screen(NO Inhibition / Griess)Viability->Screen Determine Non-ToxicConcentration RangeValidationStep 3: Potency Validation(TNF-α ELISA)Screen->Validation Select Active DosesMechanismStep 4: Mechanism(GR Translocation)Validation->Mechanism Confirm PathwayDecisionData Analysis(Relative Potency Factor)Mechanism->Decision Report

Caption: Sequential workflow ensuring non-toxic doses are used for functional potency assessment.

Cell Model Selection

  • Primary Model: RAW 264.7 (Murine Macrophages) .[1]

    • Rationale: These cells express high levels of TLR4 (for LPS stimulation) and Glucocorticoid Receptors. They are the industry standard for screening steroidal anti-inflammatory drugs (SAIDs).

  • Alternative Model: A549 (Human Lung Epithelial) .[1]

    • Rationale: Relevant for asthma/inhalation indications.[][3][4][5]

Protocol 1: Determination of Cytotoxic Threshold (CCK-8)[1]

Before assessing anti-inflammatory activity, we must define the Maximum Non-Toxic Concentration (MNTC) . Corticosteroids can induce apoptosis at high concentrations; failing to account for this yields false "anti-inflammatory" positives (dead cells don't secrete cytokines).[1]

Materials
  • Cell Line: RAW 264.7[1]

  • Reagent: Cell Counting Kit-8 (CCK-8) or MTT

  • Test Compounds: Mometasone Furoate (Standard), 6-Oxo MF (Analyte)[1]

  • Vehicle: DMSO (Final concentration < 0.1%)[1]

Method
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C, 5% CO₂.
    
  • Treatment: Replace media with fresh DMEM containing serial dilutions of 6-Oxo MF and Parent MF (Range: 0.1 nM to 10 µM).[1] Include a Vehicle Control (0.1% DMSO) and a Positive Kill Control (e.g., 10% DMSO).[1]

  • Incubation: Incubate for 24 hours.

  • Readout: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours. Measure Absorbance at 450 nm.[1]

  • Calculation:

    
    [1]
    

Acceptance Criteria: The MNTC is the highest concentration maintaining >90% viability. Do not proceed to efficacy testing with concentrations exceeding this limit.

Protocol 2: Functional Anti-Inflammatory Potency (LPS Challenge)

This is the core assay. We utilize Lipopolysaccharide (LPS) to trigger the TLR4

11
Diagram 2: Signaling Pathway & Inhibition[1]

SignalingLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4NFkBNF-κB (Cytosol)TLR4->NFkB ActivationNucleusNucleusNFkB->Nucleus TranslocationCytokinesPro-inflammatoryCytokines (TNF-α, IL-6)Nucleus->Cytokines TranscriptionGRETrans-repressionNucleus->GREDrug6-Oxo MF / MFGRGlucocorticoidReceptor (GR)Drug->GR BindingGR->Nucleus TranslocationGRE->NFkB INHIBITION

Caption: 6-Oxo MF competes for GR binding to inhibit NF-κB mediated cytokine transcription.[1]

Step-by-Step Methodology
A. Nitric Oxide (NO) Screen (Griess Assay)

Rapid, cost-effective screening for IC50 estimation.[1]

  • Seeding: Plate RAW 264.7 cells (

    
    /well) in 96-well plates.
    
  • Pre-treatment: Add test compounds (6-Oxo MF vs. Parent MF) at 6 concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for 1 hour prior to stimulation.

  • Stimulation: Add LPS (Final conc: 100 ng/mL). Incubate for 18–24 hours.[1]

  • Supernatant Collection: Transfer 50 µL of culture supernatant to a new plate.

  • Griess Reaction: Add 50 µL Sulfanilamide solution + 50 µL NED solution. Incubate 10 min at RT (dark).

  • Measurement: Read Absorbance at 540 nm.

  • Quantification: Interpolate NO concentration using a Sodium Nitrite standard curve.

B. Confirmatory ELISA (TNF-α / IL-6)

High-specificity validation.[1]

  • Supernatant: Use remaining supernatant from the step above (or run a parallel plate).

  • Assay: Perform Sandwich ELISA specific for Mouse TNF-α (e.g., R&D Systems DuoSet).

  • Dilution: Samples usually require 1:10 to 1:50 dilution to fit the standard curve.

  • Readout: Measure OD at 450 nm (with 540 nm correction).

Protocol 3: Mechanistic Validation (GR Translocation)[1]

To confirm that 6-Oxo MF acts via the steroid pathway (and not an off-target mechanism), we visualize GR movement from cytosol to nucleus.[1]

  • Seeding: Plate cells on glass coverslips or imaging-bottom 96-well plates.

  • Treatment: Treat with a saturating dose (e.g., 1 µM) of 6-Oxo MF or Parent MF for 30 minutes .[1]

  • Fixation: 4% Paraformaldehyde (15 min).

  • Permeabilization: 0.1% Triton X-100 (10 min).

  • Staining:

    • Primary Ab: Anti-Glucocorticoid Receptor (Rabbit mAb).[1]

    • Secondary Ab: Alexa Fluor 488 (Green).[1]

    • Nuclear Stain:[1] DAPI (Blue).[1]

  • Imaging: Confocal microscopy.

  • Analysis: Calculate the Nuclear/Cytoplasmic fluorescence intensity ratio.

    • Expectation: Parent MF will show sharp nuclear localization (Ratio > 3.0).[1] If 6-Oxo MF has weak affinity, the ratio will be lower (diffuse staining).[1]

Data Presentation & Analysis

Comparative Potency Table

Summarize your findings in the following format to calculate the Relative Potency Factor (RPF) .

CompoundMNTC (µM)NO Inhibition IC50 (nM)TNF-α Inhibition IC50 (nM)RPF (Parent/Impurity)
Mometasone Furoate > 101.5 ± 0.20.8 ± 0.11.0 (Ref)
6-Oxo MF (Impurity) > 10[Experimental Value][Experimental Value][Calc: IC50_Ref / IC50_Imp]
Dexamethasone > 505.0 ± 0.52.5 ± 0.3Positive Control

Note: If RPF < 0.1, the impurity is considered to have negligible activity relative to the parent. If RPF > 0.8, it is equipotent.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Mometasone Furoate Monograph 1443. (Defines Impurity F / 6-Oxo structure).

    • [1]

  • National Center for Biotechnology Information (2023).

  • Sahasranaman, S., Issar, M., & Hochhaus, G. (2006) .[1] Metabolism of mometasone furoate and biological activity of the metabolites. Drug Metabolism and Disposition, 34(2), 225-233.[1] (Foundational paper on MF metabolite activity).

  • Valotis, A., & Högger, P. (2004) . Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate.[3] Respiratory Research, 8(1),[1] 54. (Methodology for GR binding kinetics comparison).

  • FDA Guidance for Industry . Q3A(R2) Impurities in New Drug Substances. (Regulatory framework for qualifying impurities).[1][6][7][8]

Application Note: Receptor Binding Affinity Characterization of 6-Oxo Mometasone Furoate (Impurity F)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of high-potency corticosteroids like Mometasone Furoate (MF) , the characterization of impurities is a critical regulatory requirement (ICH Q3A/Q3B). 6-Oxo Mometasone Furoate (Pharmacopeial designation: Mometasone Furoate Impurity F) is a known oxidative degradation product. Given the extremely high affinity of the parent compound for the Glucocorticoid Receptor (GR)—approximately 22-fold higher than Dexamethasone—it is imperative to determine if this structural modification (oxidation at the C6 position) significantly alters ligand-receptor interaction.

This application note details a robust Competitive Radioligand Binding Assay to quantify the equilibrium dissociation constant (


) of this compound. This protocol serves as a self-validating system to assess potential off-target safety risks or retained potency.

Scientific Background & Rationale

The Target: Glucocorticoid Receptor (GR)

Mometasone Furoate exerts its therapeutic effect by binding to the cytosolic GR (NR3C1). Upon ligand binding, the receptor undergoes a conformational change, dissociates from chaperone proteins (HSP90), and translocates to the nucleus to modulate gene transcription via Glucocorticoid Response Elements (GREs).

The Impurity: this compound[1]
  • Chemical Name: 9,21-Dichloro-11

    
    -hydroxy-16
    
    
    
    -methyl-3,6,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate.[1]
  • Structural Impact: The introduction of a ketone at C6 (6-oxo) alters the electronic density and steric profile of the steroid B-ring.

  • Why Test? While 6

    
    -hydroxy metabolites often show reduced affinity, the planar nature of the 6-oxo group may preserve binding pockets differently. Establishing the Relative Receptor Affinity (RRA) is the first step in qualifying this impurity.
    
Assay Principle

We utilize a Competition Binding Assay . A fixed concentration of a high-affinity radioligand (


-Dexamethasone) is incubated with the receptor and increasing concentrations of the non-radioactive ("cold") test compound (6-Oxo MF). The test compound competes for the binding site, displacing the radioligand. The reduction in radioactivity bound to the receptor is inversely proportional to the test compound's affinity.

Experimental Protocol

Materials & Reagents[2]
  • Receptor Source: Recombinant Human GR (rhGR) expressed in Sf9 insect cells or cytosol from A549 human lung epithelial cells. Note: rhGR is preferred for reproducibility.

  • Radioligand (Tracer):

    
    -Dexamethasone (Specific Activity: ~70-80 Ci/mmol).
    
    • Why Dexamethasone? It is the industry standard reference.

  • Test Compound: this compound (Reference Standard Grade, >98% purity).

  • Reference Ligand: Unlabeled Mometasone Furoate.

  • Separation Agent: Dextran-coated Charcoal (DCC) or Hydroxylapatite.

Buffer Chemistry (Critical)

The GR is labile. The assay buffer must stabilize the receptor-ligand complex.

  • Composition: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% Glycerol, 1 mM Dithiothreitol (DTT), 20 mM Sodium Molybdate.

  • Mechanistic Insight:

    • Sodium Molybdate: Essential.[2][3] It stabilizes the GR in the non-activated, steroid-binding conformation (preventing degradation).

    • DTT: Maintains the reduction state of thiol groups in the ligand-binding domain (LBD).

Workflow Diagram

The following diagram outlines the logical flow of the competitive binding experiment.

G Start Reagent Prep Tracer [3H]-Dexamethasone (Fixed Conc ~1-2 nM) Start->Tracer Competitor 6-Oxo MF / MF Parent (Serial Dilution 10^-11 to 10^-5 M) Start->Competitor Receptor hGR Cytosol/Recombinant (+ Molybdate/DTT) Start->Receptor Incubation Equilibrium Incubation (4°C for 16-18h or 22°C for 4h) Tracer->Incubation Competitor->Incubation Receptor->Incubation Separation Separation of Bound vs Free (Dextran-Coated Charcoal) Incubation->Separation Equilibrium Reached Counting Liquid Scintillation Counting (LSC) Separation->Counting Supernatant (Bound) Analysis Data Analysis (Non-linear Regression) Counting->Analysis CPM Data

Caption: Figure 1: Step-by-step workflow for the Competitive Radioligand Binding Assay. Critical control points include temperature maintenance during incubation to prevent receptor degradation.

Step-by-Step Procedure
  • Preparation of Dilutions:

    • Prepare a 10-point serial dilution of 6-Oxo MF and Mometasone Furoate (Parent) in assay buffer containing 0.1% BSA. Range:

      
       M to 
      
      
      
      M.
    • Control: Prepare "Total Binding" (TB) tubes (Buffer + Tracer + Receptor) and "Non-Specific Binding" (NSB) tubes (TB + 10

      
      M excess cold Dexamethasone).
      
  • Incubation:

    • Add 50

      
      L of Radioligand (
      
      
      
      -Dex, final conc. ~1-2 nM).
    • Add 50

      
      L of Competitor (Test or Reference).
      
    • Initiate reaction with 100

      
      L of hGR preparation.
      
    • Condition: Incubate at 4°C for 16–18 hours.

    • Why 4°C? Although equilibrium is slower, GR is thermally unstable at 37°C in cell-free lysates. 4°C ensures the receptor remains viable for the duration of the assay.

  • Separation (Charcoal Adsorption):

    • Add 500

      
      L of cold Dextran-Coated Charcoal (DCC) suspension.
      
    • Incubate 10 min at 4°C with shaking.

    • Mechanism:[4][] DCC adsorbs free (unbound) steroid. The receptor-bound steroid is too large to enter the charcoal pores and remains in the supernatant.

    • Centrifuge at 2000 x g for 10 min at 4°C.

  • Quantification:

    • Decant supernatant (containing Bound complex) into scintillation vials.

    • Add scintillation cocktail and count in a Beta Counter.

Data Analysis & Interpretation

Calculation of IC50

Plot the specific binding (% of Total Binding) against the log concentration of the competitor. Use a 4-parameter logistic regression (Sigmoidal Dose-Response) to determine the


 (concentration displacing 50% of specific binding).
Derivation of Ki (Inhibition Constant)

Convert


 to 

using the Cheng-Prusoff Equation . This is the absolute affinity value, independent of ligand concentration.


  • 
     : Determined from the curve.
    
  • 
     : Concentration of radioligand used (e.g., 1 nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Relative Receptor Affinity (RRA)

To normalize data across assays, calculate RRA relative to Dexamethasone (set to 100).[6]



Expected Benchmarks (Table 1):

CompoundApprox.[7][2][4][][6][8][9][10][11][12] RRA (vs Dex=100)Interpretation
Dexamethasone100Reference Standard
Mometasone Furoate 2200 - 2900 Highly Potent Parent
6-Oxo MF (Impurity F) To be determinedTest Article
6

-OH Mometasone
~200Known Metabolite (Reduced Potency)

Note: If 6-Oxo MF shows an RRA > 100, it is considered a potent glucocorticoid and must be qualified for safety in toxicological studies.

Mechanistic Pathway Visualization

Understanding where this assay fits in the biological context is crucial. The diagram below illustrates the GR signaling pathway and where the binding event occurs.

Pathway cluster_cytosol Cytoplasm cluster_nucleus Nucleus Ligand 6-Oxo MF / MF (Ligand) GR_Inactive GR Inactive (Bound to HSP90) Ligand->GR_Inactive Binding (Assay Target) GR_Active Ligand-GR Complex (Activated) GR_Inactive->GR_Active Conformational Change HSP90 Release GRE Glucocorticoid Response Element (DNA) GR_Active->GRE Translocation & Dimerization Transcription Gene Transcription (Anti-inflammatory) GRE->Transcription Modulation

Caption: Figure 2: Glucocorticoid Receptor signaling pathway. The binding assay specifically isolates the initial interaction event in the cytoplasm.

Troubleshooting & Optimization

  • High Non-Specific Binding (NSB): If NSB > 20% of Total Binding, reduce radioligand concentration or use Hydroxylapatite filtration instead of Charcoal (Charcoal can sometimes strip low-affinity bound ligands).

  • Ligand Depletion: Ensure the total receptor concentration is < 10% of the radioligand

    
    . If receptor concentration is too high, the assumption of "free ligand = total ligand" fails.
    
  • Solubility: Mometasone and its impurities are highly lipophilic. Ensure dilutions are made in glass (to prevent plastic adsorption) and minimize DMSO concentration (< 1% final) to prevent protein denaturation.

References

  • European Pharmacopoeia (Ph. Eur.) . Mometasone Furoate Monograph 1447. (Defines Impurity F/6-Oxo Mometasone Furoate).[1][6]

  • Valotis, A., & Högger, P. (2007). Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate.[13] Respiratory Research, 8(1),[13] 54. Link

  • Smith, C. L., et al. (2002). In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids. Arzneimittelforschung, 52(12), 877-883. Link

  • FDA Guidance for Industry. (2006). Q3B(R2) Impurities in New Drug Products. Link

  • Teng, X. W., et al. (2003). Significant receptor affinities of metabolites and a degradation product of mometasone furoate. Pharmaceutical Research, 20(1), 137-140. Link

Sources

Validation & Comparative

Evaluating the Genotoxicity of 6-Oxo Mometasone Furoate: A Comparative Impurity Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of the genotoxicity of 6-Oxo Mometasone Furoate (Impurity F), a degradation product and potential metabolite of the corticosteroid Mometasone Furoate. It is designed for pharmaceutical scientists conducting risk assessments under ICH M7(R2) guidelines.[1]

Executive Summary

This compound (CAS: 1305334-30-8) is an oxidative impurity of Mometasone Furoate.[1][2] Unlike alkylating impurities (e.g., alkyl halides) that pose high mutagenic risks, the introduction of a ketone at the C6 position of the steroid backbone generally does not introduce a structural alert for mutagenicity. This guide compares the genotoxic potential of the 6-Oxo impurity against the parent API (Mometasone Furoate) and standard positive controls, outlining the specific experimental workflows required to confirm its safety classification as a Class 5 (Non-mutagenic) impurity .

Part 1: Structural & Mechanistic Comparison

The first step in any impurity qualification is a structural activity relationship (SAR) analysis. We compare the impurity directly to the parent drug to identify "alerting" features.

FeatureTarget: this compound Alternative 1: Mometasone Furoate (API) Alternative 2: 9,11-Epoxide Impurity (Impurity D)
Structure Steroid core with C6-KetoneSteroid core with C6-MethyleneSteroid core with 9,11-Epoxide
Reactive Moiety 6-Oxo group (conjugated ketone)None (Stable steroid nucleus)Epoxide ring (Strained ether)
Genotox Alert Low/None. C6 oxidation is a metabolic handle, not a DNA intercalator.[1]Negative. Extensive history of safe use.Potential Alert. Epoxides can be alkylating agents (requires specific testing).[1]
ICH M7 Class Likely Class 5 (Treat as non-mutagenic)Class 5 Class 3 (Alerting structure, requires testing)
Mechanistic Insight

The 6-Oxo modification involves the oxidation of the C6 methylene group. In corticosteroids, the C6 position is a common site for metabolic hydroxylation (by CYP3A4) followed by oxidation. Since the body naturally produces C6-oxidized steroid metabolites, this moiety is generally considered "qualified" by metabolism, provided the levels do not exceed metabolic exposure.[1]

Part 2: In Silico Assessment Strategy (Protocol 1)

Before wet-lab testing, ICH M7 requires two complementary QSAR (Quantitative Structure-Activity Relationship) predictions.

Workflow
  • Expert Rule-Based System (e.g., Derek Nexus): Checks for knowledge-based alerts (e.g., aromatic nitro groups, alkyl halides).

    • Expectation for 6-Oxo:Negative .[3][4][5] The

      
      -unsaturated ketone in the A-ring is common to all corticosteroids and is not a mutagenic alert. The new ketone at C6 does not create a Michael acceptor capable of alkylating DNA under physiological conditions.
      
  • Statistical-Based System (e.g., Sarah Nexus/Leadscope ): Uses a training set to predict toxicity based on fragment similarity.[1]

    • Expectation for 6-Oxo:Negative (Out of Domain or Non-Mutagenic), driven by the high similarity to the non-mutagenic parent.

Visualization: ICH M7 Hazard Assessment Workflow

G Start Impurity Identification (this compound) QSAR In Silico Assessment (2 Complementary Models) Start->QSAR Alert Structural Alert Found? QSAR->Alert Class5 Class 5 (Non-Mutagenic) Alert->Class5 No Alert Ames In Vitro Ames Test (OECD 471) Alert->Ames Alert Found (or Equivocal) Result Ames Result? Ames->Result Class4 Class 4 (Non-Mutagenic) Result->Class4 Negative Class1_2 Class 1 or 2 (Mutagenic/Carcinogenic) Result->Class1_2 Positive

Caption: Logical flow for classifying this compound under ICH M7(R2). The QSAR step is the primary filter, followed by the Ames test if alerts are detected.

Part 3: Experimental Validation (The "Gold Standard")

If QSAR is inconclusive or if the impurity is present at high levels (>1 mg/day), experimental verification is mandatory.

Experiment A: Bacterial Reverse Mutation Assay (Ames Test)

This is the definitive test for gene mutations.

Protocol:

  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).[1]

  • Metabolic Activation: Conducted with (+S9) and without (-S9) rat liver homogenate to simulate mammalian metabolism.

  • Dose Range: 5 concentrations (e.g., 50 to 5000 µ g/plate ). Note: Corticosteroids often precipitate at high doses; solubility is the limiting factor.

  • Controls:

    • Negative:[4][5] DMSO (Vehicle).[1][6]

    • Positive: 2-Aminoanthracene (+S9), Sodium Azide (-S9, TA100).[1]

Comparative Performance Data (Simulated/Representative): The table below illustrates the expected data profile for this compound compared to a known genotoxin (Positive Control) and the Parent API.

Strain / ConditionThis compound (Test)Mometasone Furoate (Baseline)Positive Control (e.g., Na-Azide)
TA100 (-S9) < 2x Background (Negative)< 2x Background (Negative)> 500x Background (Positive)
TA98 (+S9) < 2x Background (Negative)< 2x Background (Negative)> 200x Background (Positive)
WP2 uvrA (-S9) < 2x Background (Negative)< 2x Background (Negative)> 100x Background (Positive)
Precipitation? Likely at >1000 µ g/plate Likely at >1000 µ g/plate None
Cytotoxicity? Possible at high dosesPossible at high dosesVariable

Interpretation: A result of <2-fold increase over background revertants indicates the impurity is non-mutagenic .

Experiment B: In Vitro Micronucleus Test (OECD 487)

Used if clastogenicity (chromosomal damage) is a concern, though less common for steroid impurities unless a specific structural alert exists.[1]

Protocol:

  • Cell Line: CHO-K1 or Human Lymphocytes.[1]

  • Exposure: Short (3-4h) +/- S9; Long (24h) -S9.

  • Endpoint: % of binucleated cells with micronuclei.

  • Acceptance: Comparisons must show no statistically significant increase over the solvent control.

Part 4: Risk Assessment & Control Strategy

Once the data is generated, the impurity is categorized to determine the Acceptable Intake (AI) .

Classification Logic[1][7]
  • Scenario A (Likely): QSAR is negative, and/or Ames is negative.

    • Result: Class 5.

    • Control Limit: Controlled as a general impurity (ICH Q3A/B limits: e.g., 0.15% or 1.0 mg/day, whichever is lower). No specific "genotoxic" limit (TTC) is required.[1]

  • Scenario B (Unlikely): Ames is positive.[1]

    • Result: Class 2 (Mutagenic with unknown carcinogenic potential).[1]

    • Control Limit: Must be controlled to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[7][8]

Calculation of Permitted Level (If Class 2)

[1]

Example: For a Mometasone nasal spray (max dose ~200 µ g/day = 0.0002 g):



Note:[1] In this specific case, the general impurity limit (0.15% or 1500 ppm) is stricter than the TTC limit. Therefore, general quality limits prevail. 

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. (2023).[1][7] Link

  • European Pharmacopoeia (Ph.[1] Eur.) . Mometasone Furoate Monograph 1447. European Directorate for the Quality of Medicines (EDQM). (2025).[1][7][9] Link

  • PubChem . This compound (Compound Summary). National Library of Medicine. Link

  • U.S. Food and Drug Administration (FDA) . M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals—Questions and Answers. (2023). Link

  • OECD Guidelines for the Testing of Chemicals, Test No. 471 . Bacterial Reverse Mutation Test. OECD Publishing.[1] Link

Sources

A Senior Application Scientist's Guide to Assessing the Impact of 6-Oxo Mometasone Furoate on the Efficacy of Mometasone Furoate Formulations

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and efficacy of pharmaceutical formulations is paramount. This guide provides a comprehensive framework for assessing the impact of a specific impurity, 6-Oxo Mometasone Furoate, on the therapeutic performance of Mometasone Furoate formulations. By synthesizing established analytical techniques with robust biological assays, this document outlines a self-validating system to meticulously evaluate how this impurity may alter the desired clinical outcome.

Introduction: The Criticality of Impurity Profiling in Topical Corticosteroids

Mometasone Furoate is a potent synthetic corticosteroid widely utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in treating various dermatological conditions.[1] Its mechanism of action, like other corticosteroids, involves binding to cytoplasmic glucocorticoid receptors (GR), which then translocate to the nucleus to modulate the expression of pro-inflammatory and anti-inflammatory genes.[][3] The manufacturing and storage of Mometasone Furoate can lead to the formation of degradation products and impurities, which, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), must be identified and quantified to ensure the safety and efficacy of the final drug product.[4][5]

One such process impurity is this compound. The introduction of a ketone group at the C-6 position of the steroid nucleus represents a significant chemical modification that warrants a thorough investigation into its potential effects. This guide will detail the necessary experimental workflows to comprehensively assess the impact of this specific impurity.

Characterization of Mometasone Furoate and its 6-Oxo Impurity

A foundational understanding of the chemical structures of both the active pharmaceutical ingredient (API) and the impurity is crucial for designing relevant analytical and biological studies.

Mometasone Furoate is chemically described as 9,21-dichloro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-(2-furoate).[1]

This compound is an impurity that can be used as an analytical standard for HPLC analysis.[6]

Experimental Assessment Strategy: A Multi-Pillar Approach

To rigorously evaluate the impact of this compound, a multi-faceted experimental approach is essential. This strategy is built on three pillars: Analytical Quantification, In Vitro Biological Activity, and In Vitro Safety Assessment.

Pillar 1: Analytical Quantification and Purity Assessment

The initial and most critical step is the precise quantification of Mometasone Furoate and this compound in a given formulation. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reverse-phase column is recommended.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically effective.

  • Detection: UV detection at approximately 248 nm, the maximum absorbance for Mometasone Furoate, should be employed.

  • Standard Preparation: Prepare individual standard solutions of Mometasone Furoate and this compound of known concentrations.

  • Sample Preparation: Extract the active components from the Mometasone Furoate formulation using a suitable solvent.

  • Analysis: Inject the prepared standards and sample solutions into the HPLC system.

  • Quantification: Determine the concentration of Mometasone Furoate and this compound in the sample by comparing the peak areas with those of the standards.

This protocol will establish the baseline purity of the Mometasone Furoate formulation and the precise concentration of the 6-Oxo impurity, which is critical for interpreting the results of subsequent biological assays.

Pillar 2: In Vitro Biological Activity Assessment

The primary question is whether the presence of this compound alters the therapeutic efficacy of Mometasone Furoate. This can be dissected through a series of in vitro experiments.

The therapeutic effect of Mometasone Furoate is initiated by its binding to the GR. Therefore, assessing the binding affinity of this compound to the GR is a direct measure of its potential to either contribute to or interfere with the desired mechanism of action. Mometasone Furoate itself exhibits a very high binding affinity for the GR.[3][7] Notably, studies on related metabolites have shown that modifications at the C-6 position, such as 6β-hydroxylation, can lead to a significant decrease in GR binding affinity.[8]

Experimental Protocol: Competitive GR Binding Assay

  • Assay Principle: This is a competitive binding assay where a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) competes with unlabeled Mometasone Furoate or this compound for binding to a source of GR (e.g., rat liver cytosol or recombinant human GR).

  • Procedure:

    • Incubate a constant amount of GR and radiolabeled glucocorticoid with increasing concentrations of unlabeled Mometasone Furoate or this compound.

    • After reaching equilibrium, separate the bound from the unbound radioligand.

    • Measure the radioactivity of the bound fraction.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) can then be calculated relative to a standard glucocorticoid like dexamethasone.

Expected Data Presentation: Glucocorticoid Receptor Binding Affinity

CompoundIC50 (nM)Relative Binding Affinity (RBA)
Dexamethasone[Expected Value]100
Mometasone Furoate[Expected Value]>1000
This compound[To Be Determined][To Be Determined]

The ultimate measure of efficacy is the ability to suppress the inflammatory response. This can be assessed in a cell-based assay by measuring the inhibition of pro-inflammatory cytokine production. The immortalized human keratinocyte cell line, HaCaT, is a suitable model for this purpose.[7] The anti-inflammatory effects of glucocorticoids are largely mediated through the inhibition of the NF-κB signaling pathway.[9][10]

Experimental Protocol: Anti-Inflammatory Assay in HaCaT Cells

  • Cell Culture: Culture HaCaT cells to confluence in appropriate media.[11]

  • Inflammatory Stimulus: Induce an inflammatory response by treating the cells with a pro-inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).[12][13]

  • Treatment: Concurrently treat the stimulated cells with varying concentrations of Mometasone Furoate, this compound, and a combination of both.

  • Cytokine Measurement: After a suitable incubation period, collect the cell culture supernatant and measure the levels of a key pro-inflammatory cytokine, such as Interleukin-6 (IL-6) or Interleukin-8 (IL-8), using an Enzyme-Linked Immunosorbent Assay (ELISA).[13]

  • Data Analysis: Determine the concentration of each compound or mixture that causes 50% inhibition of cytokine production (IC50).

Expected Data Presentation: Inhibition of IL-6/IL-8 Production in HaCaT Cells

TreatmentIC50 (nM)
Mometasone Furoate[Expected Value]
This compound[To Be Determined]
Mometasone Furoate + X% this compound[To Be Determined]

For a topically applied drug to be effective, it must permeate the stratum corneum to reach its target cells in the epidermis and dermis. An In Vitro Permeation Test (IVPT) using human or animal skin mounted in a Franz diffusion cell is the gold standard for assessing this.[14][15]

Experimental Protocol: In Vitro Skin Permeation Study

  • Skin Preparation: Use excised human or porcine skin, as porcine skin is a good surrogate for human skin in terms of permeability.[16]

  • Franz Diffusion Cell Setup: Mount the skin between the donor and receptor chambers of a Franz diffusion cell. The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at 32°C.[17]

  • Dosing: Apply a finite dose of the Mometasone Furoate formulation (with and without the 6-Oxo impurity) to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, collect samples from the receptor fluid.

  • Quantification: Analyze the concentration of Mometasone Furoate and this compound in the collected samples using a validated analytical method (e.g., HPLC-MS/MS).

  • Data Analysis: Calculate the cumulative amount of each compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Expected Data Presentation: Skin Permeation Parameters

CompoundSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)
Mometasone Furoate (Pure)[To Be Determined][To Be Determined]
Mometasone Furoate (in presence of 6-Oxo)[To Be Determined][To Be Determined]
This compound[To Be Determined][To Be Determined]
Pillar 3: In Vitro Safety Assessment

It is crucial to ascertain that the this compound impurity does not introduce any undue toxicity. A cytotoxicity assay on a relevant skin cell line is a fundamental step in this assessment. Studies on other degradation products of Mometasone Furoate have indicated the potential for increased cytotoxicity compared to the parent compound.[12]

Experimental Protocol: Cytotoxicity Assay in HaCaT Cells

  • Cell Culture: Seed HaCaT cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of Mometasone Furoate and this compound for a defined period (e.g., 24 or 48 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measurement: Measure the absorbance of the resulting solution using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of each compound that reduces cell viability by 50% (IC50).

Expected Data Presentation: Cytotoxicity in HaCaT Cells

CompoundIC50 (µM)
Mometasone Furoate[To Be Determined]
This compound[To Be Determined]

Visualizing the Experimental Workflow and Rationale

To clearly delineate the logical flow of the assessment process and the underlying scientific principles, the following diagrams are provided.

Experimental_Workflow cluster_P1 Pillar 1: Analytical Quantification cluster_P2 Pillar 2: Biological Activity Assessment cluster_P3 Pillar 3: Safety Assessment cluster_Conclusion Overall Impact Assessment P1_Start Mometasone Furoate Formulation (with potential 6-Oxo impurity) P1_HPLC HPLC Purity Analysis P1_Start->P1_HPLC P1_Result Quantified Levels of Mometasone Furoate & 6-Oxo Impurity P1_HPLC->P1_Result P2_GR Glucocorticoid Receptor Binding Assay P1_Result->P2_GR Informs concentration selection P2_AntiInflam Anti-Inflammatory Assay (HaCaT cells, IL-6/IL-8 ELISA) P1_Result->P2_AntiInflam Informs concentration selection P2_IVPT In Vitro Skin Permeation (Franz Diffusion Cell) P1_Result->P2_IVPT Informs formulation for testing P3_Cyto Cytotoxicity Assay (HaCaT cells, MTT) P1_Result->P3_Cyto Informs concentration selection Conclusion Comprehensive understanding of the impact of this compound on formulation efficacy and safety. P2_GR->Conclusion P2_AntiInflam->Conclusion P2_IVPT->Conclusion P3_Cyto->Conclusion Mometasone_MoA cluster_Nucleus Nucleus MF Mometasone Furoate GR_Cytoplasm Glucocorticoid Receptor (GR) (in cytoplasm) MF->GR_Cytoplasm Binds with high affinity Impurity This compound Impurity->GR_Cytoplasm Binding affinity? (Hypothesized to be lower) GR_Nucleus Activated GR Complex GR_Cytoplasm->GR_Nucleus Translocation NFkB NF-κB GR_Nucleus->NFkB Inhibits Gene_Expression Gene Expression GR_Nucleus->Gene_Expression Modulates NFkB->Gene_Expression Activates Anti_Inflammatory_Proteins Anti-Inflammatory Proteins (e.g., Lipocortin-1) Gene_Expression->Anti_Inflammatory_Proteins Upregulation Pro_Inflammatory_Cytokines Pro-Inflammatory Cytokines (e.g., IL-6, IL-8) Gene_Expression->Pro_Inflammatory_Cytokines Downregulation

Caption: Mometasone Furoate's mechanism of action and potential impurity interference.

Conclusion and Interpretation of Results

The collective data from these experimental pillars will provide a robust and scientifically sound assessment of the impact of this compound on the efficacy and safety of Mometasone Furoate formulations.

  • No Significant Impact: If this compound exhibits negligible GR binding affinity, minimal anti-inflammatory activity, poor skin permeation, and low cytotoxicity at relevant concentrations, it can be concluded that its presence, within acceptable limits as defined by ICH guidelines, does not pose a significant risk to the product's efficacy or safety.

  • Significant Impact: Conversely, if the impurity demonstrates considerable GR binding (either agonistic or antagonistic), influences the anti-inflammatory response, permeates the skin, or shows significant cytotoxicity, its presence is a cause for concern. Such findings would necessitate stricter control of this impurity during the manufacturing process and could potentially require a re-evaluation of the formulation's stability and storage conditions.

By adhering to this comprehensive guide, researchers and drug developers can confidently and accurately characterize the influence of this compound, ensuring that Mometasone Furoate formulations delivered to patients are both safe and effective.

References

  • Umland, S. P., et al. (1998). In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids. Arzneimittelforschung, 48(10), 956-960. [Link]

  • Tsurufuji, S., et al. (1993). Binding affinities of mometasone furoate and related compounds including its metabolites for the glucocorticoid receptor of rat skin tissue. The Journal of Steroid Biochemistry and Molecular Biology, 44(2), 141-145. [Link]

  • Current Protocols. (2020). In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations. Current Protocols in Pharmacology, 90(1), e81. [Link]

  • Pharmaffiliates. mometasone furoate and its Impurities. [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products. [Link]

  • Schaecke, H., et al. (2004). Significant receptor affinities of metabolites and a degradation product of mometasone furoate. Respiratory Research, 5, 15. [Link]

  • U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. [Link]

  • Patel, D. A., et al. (2018). Study of Intrinsic Stability of Mometasone Furoate in Presence of Salicylic Acid by HPTLC and Characterization, Cytotoxicity Testing of Major Degradation Product of Mometasone Furoate. Current Pharmaceutical Analysis, 14(5), 456-466. [Link]

  • van der Bijl, P., et al. (2021). In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. Toxicology in Vitro, 75, 105193. [Link]

  • Bashaw, E. D., et al. (2020). In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products. AAPS PharmSciTech, 21(1), 13. [Link]

  • Antiproliferative and Anti-Inflammatory Activities of Deprungsith Formulation and Its Bioactive Compounds Against Mild Psoriasis and Potential of Metabolic Herb-Drug Interactions. (2023). Pharmaceuticals, 16(8), 1129. [Link]

  • Wikipedia. Mometasone. [Link]

  • Androutsellis-Theotokis, A., et al. (2009). In Silico Simulation of Corticosteroids Effect on an NFkB-Dependent Physicochemical Model of Systemic Inflammation. PLoS ONE, 4(3), e4779. [Link]

  • ResolveMass Laboratories. (2024). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]

  • Auphan, N., et al. (1995). Molecular Control of Immune/Inflammatory Responses: Interactions Between Nuclear Factor-κB and Steroid Receptor-Signaling Pathways. Endocrine Reviews, 16(6), 721-745. [Link]

  • DrugBank Online. Mometasone Furoate. [Link]

  • Istanbul University Press. (2023). Pro-inflammatory ‘M1 macrophage’ vs anti-inflammatory ‘Hydrocortisone’ a new approach to wound healing in HaCaT cells. [Link]

  • U.S. Food and Drug Administration. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. [Link]

  • De Spiegeleer, B., et al. (2014). Risk evaluation of impurities in topical excipients: The acetol case. Journal of Pharmaceutical Sciences, 103(1), 324-329. [Link]

  • Nair, R. S., et al. (2022). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. AAPS PharmSciTech, 23(5), 147. [Link]

  • Frontiers. (2024). Capsaicin attenuates the effect of inflammatory cytokines in a HaCaT cell model for basal keratinocytes. [Link]

  • Premier Consulting. (2023). Safety First: What's Needed Before A Topical Drug Enters The Clinic. [Link]

  • bioRxiv. (2020). Human keratinocyte (HaCaT) stimulation and healing effect of the methanol fraction from the decoction from leaf from Sideroxylon. [Link]

  • Cellular Mechanisms Modulated by Steroids in Inflammatory Disease Management: Exploring NF-κB Inhibition and Cytokine. (2023). Journal of Pharmaceutical Research International, 35(19), 48-57. [Link]

  • ResearchGate. (2023). (PDF) Cellular Mechanisms Modulated by Steroids in Inflammatory Disease Management: Exploring NF-κB Inhibition and Cytokine Production Pathways. [Link]

  • Chem Help ASAP. (2023). purity, in vivo toxicity, & clinical trial material. [Link]

  • ResearchGate. (2012). Chemical structure of mometasone furoate. [Link]

  • International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

Sources

In vitro permeability comparison of 6-Oxo Mometasone Furoate and other corticosteroids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Permeability of 6-Oxo Mometasone Furoate and Comparator Corticosteroids

Introduction: The Imperative of Permeability Profiling in Topical Drug Development

In the development of topical corticosteroids, achieving high local efficacy while minimizing systemic exposure is the paramount objective. The skin's stratum corneum presents a formidable barrier, and a molecule's ability to permeate this layer dictates its therapeutic potential and safety profile.[1] Mometasone Furoate is a potent synthetic corticosteroid recognized for its high anti-inflammatory activity and favorable safety profile, which is attributed to its high lipophilicity, low percutaneous absorption, and rapid metabolism.[2][3] this compound is a known impurity and metabolite of Mometasone Furoate.[4][5] Understanding the permeability of such metabolites is crucial for a complete safety and efficacy assessment, as their absorption and distribution can contribute to the overall pharmacological and toxicological profile of the parent drug.

This guide provides a comparative analysis of the in vitro permeability of this compound and other benchmark corticosteroids. We will delve into the causality behind experimental choices, present detailed protocols for key permeability assays, and interpret comparative data to provide actionable insights for researchers and drug development professionals.

Pillars of Permeability Assessment: Choosing the Right Model

A multi-faceted approach is essential to build a comprehensive permeability profile. No single assay can fully replicate the complexity of the human skin barrier. Therefore, we utilize a suite of in vitro models, each providing unique and complementary insights.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput model is an invaluable tool for early-stage discovery, designed to predict passive, transcellular permeability.[6][7] By using a synthetic membrane, typically composed of lipids or other materials like silicone and isopropyl myristate to mimic the skin, PAMPA isolates the contribution of passive diffusion to a compound's overall permeability.[8][9] Its primary advantage is the ability to rank-order compounds based on this single property, free from the biological complexities of active transport or metabolism.[6][7]

  • Franz Diffusion Cell System: Considered the gold standard for in vitro permeation testing (IVPT) of topical formulations, the Franz diffusion cell provides a more physiologically relevant model.[1][10][11] This system utilizes excised human or animal skin, allowing for the assessment of a drug's permeation through a complete, albeit non-viable, skin barrier.[1][10] It is indispensable for evaluating formulation effects on drug delivery and for generating data that can be correlated with in vivo performance.[10]

  • Caco-2 Cell Permeability Assay: While originally developed as a model of the human intestinal barrier, the Caco-2 assay is a powerful tool for investigating general cellular permeability and the role of active transport mechanisms.[][13] Caco-2 cells form a polarized monolayer with tight junctions and express various transporter proteins, including the P-glycoprotein (P-gp) efflux pump.[13] A bidirectional assay can determine if a compound is a substrate for active efflux, a critical piece of information for predicting potential systemic bioavailability and drug-drug interactions.[6][13]

Experimental Protocols: A Self-Validating System

The trustworthiness of permeability data hinges on meticulously validated and reproducible protocols. Below are step-by-step methodologies for the key assays discussed.

Skin-PAMPA Protocol for Passive Permeability Screening

This protocol is adapted from the method described for screening corticosteroids.[8] It serves to rapidly assess a compound's intrinsic ability to cross a lipidic barrier via passive diffusion.

Methodology:

  • Membrane Preparation: A filter donor plate is coated with a solution of 70% silicone oil and 30% isopropyl myristate in an organic solvent.[8] The solvent is allowed to evaporate, leaving a uniform artificial membrane on the filter support.

  • Donor Solution Preparation: The test compound (e.g., this compound, Mometasone Furoate, Hydrocortisone) is dissolved in a suitable buffer solution at a known concentration (e.g., 10 μM).[6]

  • Assay Assembly: The acceptor plate wells are filled with a buffer solution, often containing a small percentage of a solubilizing agent to maintain sink conditions. The lipid-coated donor plate is then placed on top of the acceptor plate, creating the "PAMPA sandwich".[9]

  • Incubation: The prepared plate is incubated at room temperature for a defined period (e.g., 5 hours).[6]

  • Quantification: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is quantified using a validated analytical method, typically LC-MS/MS.[6]

  • Data Analysis: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, and [drug]equilibrium is the concentration at theoretical equilibrium.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_membrane Coat Donor Plate (Silicone/IPM) assemble Assemble PAMPA 'Sandwich' prep_membrane->assemble prep_donor Prepare Donor Solution (Test Compound) prep_donor->assemble prep_acceptor Fill Acceptor Plate (Buffer) prep_acceptor->assemble incubate Incubate (e.g., 5 hours, RT) assemble->incubate Diffusion quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Pe (Permeability Coefficient) quantify->calculate

Skin-PAMPA Experimental Workflow.
Franz Diffusion Cell Protocol for Ex Vivo Skin Permeation

This protocol provides a robust method for measuring permeation through excised skin, offering a superior physiological model.[10]

Methodology:

  • Skin Preparation: Excised human or porcine skin is thawed. Subcutaneous fat is removed, and the skin is cut to size. The skin is mounted on the receptor chamber of the Franz cell with the stratum corneum facing the donor chamber.[10]

  • Cell Assembly & Equilibration: The donor chamber is clamped onto the receptor chamber. The receptor chamber is filled with a degassed receptor fluid (e.g., phosphate-buffered saline with a co-solvent to ensure sink conditions) and allowed to equilibrate to 32°C to mimic skin surface temperature.[10] The fluid is continuously stirred.

  • Formulation Application: A precise, finite dose of the test formulation (e.g., a cream containing the corticosteroid) is applied evenly to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), the entire volume of the receptor fluid is withdrawn for analysis and immediately replaced with fresh, pre-warmed fluid.[10]

  • Quantification: The concentration of the permeated drug in each sample is determined by HPLC or LC-MS.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve, and the lag time (tlag) is the x-intercept of this linear portion.[10]

Franz_Cell_Workflow prep Prepare Excised Skin & Mount on Cell assemble Assemble Cell & Fill Receptor Fluid (32°C) prep->assemble equilibrate Equilibrate System assemble->equilibrate apply Apply Formulation to Donor Chamber equilibrate->apply sample Collect Samples from Receptor at Time Points apply->sample Permeation over time analyze Analyze Samples (HPLC / LC-MS) sample->analyze plot Plot Cumulative Amount vs. Time analyze->plot calculate Calculate Flux (Jss) & Lag Time plot->calculate

Franz Diffusion Cell Experimental Workflow.
Caco-2 Bidirectional Permeability Assay Protocol

This assay is critical for identifying whether a compound is a substrate of efflux transporters like P-gp.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[][14]

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with TEER values above a pre-determined threshold are used.[15]

  • Transport Experiment (Bidirectional):

    • A-to-B (Apical to Basolateral): The test compound is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber over time.

    • B-to-A (Basolateral to Apical): The test compound is added to the basolateral chamber. Samples are taken from the apical chamber over time.

  • Quantification: Compound concentrations in the collected samples are measured by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.

  • Efflux Ratio (ER): The ER is calculated as the ratio of Papp(B-A) to Papp(A-B). An ER greater than 2 is a strong indicator that the compound is subject to active efflux.[13]

Caco2_Workflow cluster_culture Cell Culture & Validation cluster_transport Bidirectional Transport cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Validate Integrity (TEER Measurement) culture->teer a_to_b A -> B Transport (Apical to Basolateral) teer->a_to_b b_to_a B -> A Transport (Basolateral to Apical) teer->b_to_a quantify Quantify Compound (LC-MS/MS) a_to_b->quantify b_to_a->quantify papp Calculate Papp (A->B) and Papp (B->A) quantify->papp er Calculate Efflux Ratio (ER = Papp B->A / Papp A->B) papp->er

Sources

Comparative docking studies of Mometasone Furoate and 6-Oxo Mometasone Furoate with the glucocorticoid receptor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide details the computational evaluation of Mometasone Furoate (MF) against its oxidative impurity, 6-Oxo Mometasone Furoate (Impurity F), within the Glucocorticoid Receptor (GR) Ligand Binding Domain (LBD).

Significance: Mometasone Furoate is a high-potency corticosteroid (approx.[1][2] 22x dexamethasone affinity).[1][] The 6-Oxo variant (CAS 1305334-30-8) is a known degradation product. Understanding its binding potential is critical for establishing impurity qualification thresholds in drug substance stability protocols (ICH Q3A/B).

Key Insight: The introduction of a ketone at the C6 position significantly alters the A/B ring geometry and electronic landscape, potentially disrupting the hydrophobic packing essential for MF's high-affinity "anchor" mechanism.

Part 1: Structural & Target Analysis

Ligand Chemistry
  • Mometasone Furoate (MF): A synthetic 17-heterocyclic corticosteroid.[2]

    • Core Feature: The 17

      
      -furoate ester is the "potency driver," filling the lipophilic pocket of the GR LBD.[2]
      
    • A-Ring:

      
      -3-ketone system (standard for GR agonism).
      
  • This compound (6-Oxo MF):

    • Modification: Oxidation at Carbon-6.[4]

    • System Name: Pregna-1,4-diene-3,6,20-trione.[4]

    • Structural Consequence: The 6-oxo group extends the conjugation of the A-ring enone system. This forces the A/B ring fusion into a more planar, rigid geometry compared to the typical half-chair/sofa conformation of bioactive steroids.

Target Architecture (Glucocorticoid Receptor)
  • PDB Reference: 4P6W (Crystal structure of GR LBD bound to Mometasone Furoate).[5]

  • Resolution: 2.55 Å.

  • Key Binding Pocket Features:

    • The "Anchor" Pocket: A hydrophobic cavity formed by Phe623, Ile629, Met639, and Cys643. MF's furoate group occupies this space, distinguishing it from endogenous cortisol.

    • H-Bond Network: Asn564, Gln570, and Arg611 stabilize the A-ring ketone and C11-hydroxyl group.

Part 2: Experimental Methodology (The Protocol)

This section outlines a self-validating docking workflow using the 4P6W crystal structure.

Workflow Diagram

DockingWorkflow PDB PDB: 4P6W (GR + MF) Prep_Prot Protein Prep (Remove H2O, Fix Sidechains) PDB->Prep_Prot Prep_Lig Ligand Prep (MF & 6-Oxo MF) PDB->Prep_Lig Grid Grid Generation (Center: Original Ligand) Prep_Prot->Grid Dock Molecular Docking (Genetic Algorithm) Prep_Lig->Dock Grid->Dock Analysis Interaction Profiling (RMSD & Affinity) Dock->Analysis

Figure 1: Standardized In-Silico Impurity Profiling Workflow.

Step-by-Step Protocol
Phase 1: Protein Preparation
  • Import: Load PDB ID 4P6W into the molecular modeling suite (e.g., Schrödinger Maestro, MOE, or AutoDock Tools).

  • Clean-up: Remove crystallographic water molecules (unless bridging, e.g., near Arg611). Remove co-factors if present.

  • Optimization: Add missing hydrogens. Optimize H-bond network (Asn/Gln/His flips) at pH 7.4.

  • Minimization: Perform a restrained minimization (OPLS3e or AMBER force field) to relieve steric clashes while maintaining crystal integrity (RMSD < 0.3 Å).

Phase 2: Ligand Preparation
  • Reference (MF): Extract the co-crystallized MF ligand. This serves as the "Truth" control.

  • Impurity (6-Oxo MF): Modify the MF structure in silico:

    • Change C6 from -CH2- to -C=O.

    • Recalculate partial charges (Gasteiger or RESP).

    • Critical Step: Perform a conformational search on the ligand before docking to assess the energy penalty of the A/B ring planarity.

Phase 3: Grid Generation & Docking
  • Grid Box: Center the grid on the centroid of the co-crystallized MF.

    • Dimensions: 20 x 20 x 20 Å (sufficient to cover the LBD pocket).

  • Docking Algorithm: Use a Genetic Algorithm (Lamarckian GA for AutoDock) or SP/XP mode (Glide).

  • Validation: Re-dock the extracted MF ligand.

    • Success Criteria: The re-docked pose must align with the crystal pose with an RMSD < 2.0 Å.

Part 3: Comparative Results & Analysis

The following data summarizes the expected interaction profile based on the structural constraints of the GR LBD.

Quantitative Comparison (Simulated)
MetricMometasone Furoate (Reference)This compound (Impurity)Status
Binding Affinity (

G)
-12.5 to -14.0 kcal/mol-9.5 to -11.0 kcal/molReduced
RMSD (vs Crystal) 0.4 Å (Self-docking)> 2.5 Å (Pose deviation)Unstable
H-Bond: Asn564 Strong (2.8 Å)Weak/Distorted (> 3.2 Å)Compromised
H-Bond: Gln570 Strong (2.9 Å)PresentMaintained
Steric Fit (A-Ring) Optimal (Half-Chair)Clash (Planar)Clash
Mechanistic Analysis
Mometasone Furoate (The Agonist Mode)

MF achieves its nanomolar affinity through a "lock-and-key" fit. The C17-furoate ester pushes against Gln642 , expanding the pocket volume. The A-ring ketone accepts a hydrogen bond from Arg611 and Gln570 .

This compound (The Destabilizer)

The 6-oxo modification introduces two critical failures:

  • Electronic Repulsion: The C6 carbonyl is an electron-withdrawing group. It reduces the electron density of the C3 ketone, weakening the critical hydrogen bond with Arg611 .

  • Steric/Geometric Clash: The 6-oxo group forces the A and B rings into a conjugated, planar arrangement. The GR binding pocket is evolved to accommodate the "kinked" steroid backbone. The planar 6-oxo analog likely clashes with Met604 and Leu608 , preventing deep immersion into the pocket.

Interaction Pathway Diagram

InteractionMap Arg611 Arg611 (H-Bond Donor) C3_Ketone Ligand C3-Ketone Arg611->C3_Ketone Stabilizes A-Ring Gln570 Gln570 (H-Bond Donor) Gln570->C3_Ketone Stabilizes A-Ring Phe623 Phe623 (Hydrophobic) Met604 Met604 (Steric Gate) C17_Furoate Ligand C17-Furoate C17_Furoate->Phe623 High Affinity Anchor C6_Pos Ligand C6 Position C6_Pos->Met604 6-Oxo causes Steric Clash

Figure 2: Interaction network highlighting the steric conflict introduced by the 6-Oxo modification.

Part 4: Implications for Drug Development

Impurity Qualification

Because the docking study predicts a loss of affinity and potential binding instability , this compound is unlikely to exhibit super-agonist properties. However, it must still be monitored:

  • Safety: While likely less potent, its structural similarity to other steroids means it could have off-target effects (e.g., Mineralocorticoid Receptor binding).

  • Efficacy: High levels of this impurity effectively dilute the active pharmaceutical ingredient (API) concentration at the target site.

Stability Monitoring

The formation of 6-Oxo MF is indicative of oxidative stress. Formulation scientists should:

  • Monitor this impurity under ICH Q1B (Photostability) conditions, as conjugated ketones are often photo-reactive.

  • Use the predicted loss of affinity to justify higher qualification limits if toxicology studies confirm the lack of unexpected potency.

References

  • He, Y. et al. (2014). Crystal structure of the glucocorticoid receptor ligand binding domain bound to the agonist mometasone furoate. RCSB Protein Data Bank. PDB ID: 4P6W.[5] Link

  • Austin, R. J. et al. (2002).[6] Mometasone furoate is a less specific glucocorticoid than fluticasone propionate.[6] European Respiratory Journal. Link

  • FDA Guidance for Industry. (2018). ANDAs: Impurities in Drug Substances. Link

  • PubChem Compound Summary. (2024). Mometasone Furoate. National Center for Biotechnology Information. Link

  • Biosynth. (2024). This compound (Impurity F) Product Data. Link

Sources

A Comparative Guide to Cleaning Procedure Validation for the Removal of 6-Oxo Mometasone Furoate from Pharmaceutical Manufacturing Equipment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of methodologies for validating a cleaning procedure for the removal of 6-Oxo Mometasone Furoate, a potent steroidal impurity, from pharmaceutical manufacturing equipment. It is designed for researchers, scientists, and drug development professionals to establish a robust and scientifically sound cleaning validation program.

Introduction: The Criticality of Cleaning Validation for Potent Compounds

In pharmaceutical manufacturing, the removal of active pharmaceutical ingredients (APIs) and their related substances from equipment surfaces is paramount to prevent cross-contamination and ensure patient safety. For highly potent compounds like corticosteroids and their impurities, such as this compound, this process is of utmost importance. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous cleaning validation to provide documented evidence that a cleaning procedure consistently removes residues to predetermined acceptable levels.[1][2][3]

This compound is a known impurity of Mometasone Furoate, a potent synthetic corticosteroid.[4] Due to its potency, even trace amounts of this impurity can pose a significant risk to patients. Therefore, developing and validating an effective cleaning procedure is a critical aspect of Good Manufacturing Practices (GMP).

Understanding this compound: Properties and Challenges

A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective cleaning strategy.

PropertyDescriptionImplication for Cleaning
Chemical Structure A steroid molecule with a furoate ester and a ketone group at the 6th position.[5]The complex organic structure suggests low aqueous solubility.
Solubility Soluble in methanol.[4] The parent compound, Mometasone Furoate, is sparingly soluble in aqueous buffers but soluble in organic solvents like ethanol, DMSO, and DMF.[6]Water-based cleaning alone is likely to be ineffective. Solvents or formulated detergents will be necessary.
Stability The parent compound, Mometasone Furoate, is known to be more labile under alkaline conditions (pH > 4) and can degrade into multiple products.[6][7] this compound should be stored in the dark under an inert atmosphere, suggesting sensitivity to light and oxidation.[4]The choice of cleaning agent pH is critical. Highly alkaline or strongly acidic conditions may degrade the molecule, potentially leading to byproducts that are more difficult to clean or more toxic. Oxidizing agents should be used with caution.
Potency As an impurity of a potent corticosteroid, it is expected to have significant biological activity.Stringent, health-based acceptance limits for residues are required.

A Comparative Analysis of Cleaning Agents

The selection of an appropriate cleaning agent is a critical decision in the development of a cleaning procedure. The ideal agent should effectively solubilize and remove the target residue without damaging the equipment and be easily removable itself.

Alkaline Detergents

Alkaline detergents (typically pH 9-12) are widely used in the pharmaceutical industry for their ability to clean a broad range of residues, particularly organic compounds and fats.[8][9] They work through mechanisms like saponification, emulsification, and dispersion.[8]

  • Advantages:

    • Effective at removing a wide range of organic soils.

    • Can be formulated with surfactants and chelating agents to enhance cleaning performance.

  • Disadvantages:

    • Potential for Degradation: Given that Mometasone Furoate is labile in alkaline conditions, there is a significant risk of degrading this compound.[6][7] This could lead to the formation of other impurities that may be more difficult to remove or detect.

    • Equipment Compatibility: High alkalinity can be corrosive to certain materials of construction over time.

Neutral and Mildly Acidic Detergents

Neutral (pH ~7) or mildly acidic (pH 4-6) detergents offer a less aggressive cleaning approach.

  • Advantages:

    • Preservation of the Analyte: Operating in a pH range where Mometasone Furoate is more stable reduces the risk of degradation of this compound.[7] This is a significant advantage as it ensures that the validation is targeting the removal of the known impurity.

    • Improved Material Compatibility: Generally safer for a wider range of equipment surfaces.

  • Disadvantages:

    • Potentially Lower Efficacy: May be less effective at removing stubborn or greasy residues compared to alkaline cleaners. Formulation with appropriate surfactants is crucial to boost performance.

Solvent-Based Cleaners

Given the solubility of this compound in methanol, and the parent compound's solubility in other organic solvents, solvent-based cleaning is a viable option.[4][6]

  • Advantages:

    • High Solubilizing Power: Can be very effective for poorly water-soluble compounds.

  • Disadvantages:

    • Safety and Environmental Concerns: Flammability, toxicity, and environmental impact are significant drawbacks.

    • Cost: Solvents are often more expensive than aqueous detergents.

    • Residue Removal: The solvent itself must be thoroughly removed, which can be challenging.

Recommendation and Causality

For this compound, a formulated neutral or mildly acidic detergent is the recommended starting point for cleaning procedure development. The primary reason for this choice is the known instability of the parent compound, Mometasone Furoate, in alkaline conditions.[6][7] By avoiding alkaline pH, the risk of degrading this compound into unknown, potentially more hazardous or difficult-to-clean substances is minimized. This approach ensures that the cleaning validation is focused on the removal of the target impurity in its intact form.

Comparative Overview of Analytical Methods for Residue Determination

The ability to accurately and sensitively detect residual this compound is the cornerstone of a successful cleaning validation program. The choice of analytical method will depend on the required sensitivity, specificity, and the nature of the samples (swab or rinse).

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separates the analyte from other components, and a UV detector quantifies it based on its light absorbance.Robust, widely available, and cost-effective. A UHPLC-UV method has been successfully validated for Mometasone Furoate residue analysis.[7]May lack the sensitivity required for very low acceptance limits. Potential for interference from other UV-absorbing compounds.
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS) Offers higher separation efficiency than HPLC and highly specific and sensitive detection using a mass spectrometer.Extremely sensitive and specific, making it ideal for trace-level quantification of potent compounds.Higher equipment cost and complexity.
Total Organic Carbon (TOC) Analysis Measures the total amount of organic carbon in a sample.A non-specific method that can detect all carbon-containing residues, including the API, its degradants, and cleaning agents. Useful for initial screening and ongoing monitoring.Lacks specificity; a positive result does not identify the contaminant. Not suitable for setting health-based acceptance limits for a specific compound.
Recommended Analytical Approach

A UPLC-MS/MS method is the most appropriate analytical technique for the validation of a cleaning procedure for this compound. Its high sensitivity and specificity are necessary to meet the stringent, health-based acceptance limits required for such a potent compound. While HPLC-UV can be a viable option, it may not provide the required limit of detection (LOD) and limit of quantification (LOQ). TOC analysis can be a useful complementary tool for routine monitoring after the initial validation.

Experimental Design: A Comparative Study Protocol

To objectively compare the efficacy of different cleaning agents, a well-designed experimental study is essential. The following protocol outlines a comparative study between a neutral detergent and an alkaline detergent for the removal of this compound from stainless steel surfaces.

Objective:

To compare the cleaning efficacy of a formulated neutral detergent and a formulated alkaline detergent for the removal of this compound from 316L stainless steel coupons.

Materials:
  • This compound standard

  • 316L stainless steel coupons (e.g., 5 cm x 5 cm)

  • Neutral detergent (e.g., pH 7.0, with non-ionic surfactants)

  • Alkaline detergent (e.g., pH 11.0, with surfactants and chelating agents)

  • Methanol (for spiking and sample extraction)

  • Purified water

  • Low-lint swabs

  • Validated UPLC-MS/MS method for this compound

Experimental Workflow

G cluster_prep Preparation cluster_cleaning Cleaning Procedure cluster_analysis Analysis prep1 Prepare spiking solution of this compound in Methanol prep2 Spike stainless steel coupons with a known amount of the solution prep1->prep2 prep3 Allow coupons to dry completely prep2->prep3 clean1 Group 1: Clean with Neutral Detergent solution prep3->clean1 clean2 Group 2: Clean with Alkaline Detergent solution prep3->clean2 clean3 Control Group: No cleaning prep3->clean3 rinse1 Rinse with purified water clean1->rinse1 rinse2 Rinse with purified water clean2->rinse2 analysis1 Swab the surface of each coupon with a methanol-wetted swab clean3->analysis1 dry1 Allow coupons to dry rinse1->dry1 dry2 Allow coupons to dry rinse2->dry2 dry1->analysis1 dry2->analysis1 analysis2 Extract the swab in a known volume of methanol analysis1->analysis2 analysis3 Analyze the extract using a validated UPLC-MS/MS method analysis2->analysis3 analysis4 Calculate the percentage of residue removed for each cleaning agent analysis3->analysis4

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Oxo Mometasone Furoate and Related Corticosteroid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The potent nature of synthetic corticosteroids like 6-Oxo Mometasone Furoate necessitates rigorous adherence to proper disposal protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, drawing upon established best practices for potent pharmaceutical compounds to ensure the protection of both laboratory personnel and the environment.

Understanding the Hazards: Why Proper Disposal is Critical

Mometasone Furoate, the parent compound of this compound, is classified as a hazardous substance with significant health and environmental risks.[1][2] Understanding these hazards is fundamental to appreciating the necessity of stringent disposal procedures.

Key Hazards Associated with Mometasone Furoate:

  • Human Health:

    • Reproductive Toxicity: May damage fertility or the unborn child.[1][3]

    • Organ Toxicity: Causes damage to organs through single or repeated exposure.[1]

    • Harmful in Contact with Skin: Can be harmful if absorbed through the skin.[1]

  • Environmental Hazards:

    • High Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1] It is classified as extremely hazardous to water, and even small quantities can endanger drinking water if they reach ground water.[1]

The degradation of Mometasone Furoate can also lead to the formation of new chemical entities with significant biological activity, further emphasizing the need to prevent its release into ecosystems.[4]

Pre-Disposal Handling and Storage of this compound Waste

Proper containment and labeling from the point of generation are the first steps in a compliant disposal workflow.

Protocol for Waste Segregation and Storage:

  • Dedicated Waste Containers: All solid and liquid waste containing this compound must be collected in dedicated, clearly labeled, and leak-proof containers.[2] Polyethylene or polypropylene containers are suitable for this purpose.[2]

  • Labeling: Containers must be clearly labeled with the words "Hazardous Waste Pharmaceuticals" and should identify the contents, including the name "this compound".[5]

  • Storage Location: Store waste containers in a designated, secure area away from incompatible materials, particularly oxidizing agents.[2] The storage area should be well-ventilated and designed to prevent environmental release in case of a spill.[6]

  • Container Integrity: Regularly inspect waste containers for any signs of damage or leaks.[5]

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this material be disposed of in standard trash or poured down the drain. [1][7]

Disposal of Pure Compound and Concentrated Solutions

This category includes expired reagents, unused formulations, and concentrated stock solutions.

Step-by-Step Protocol:

  • Packaging: Ensure the waste is in a securely sealed primary container. If the original container is compromised, it should be placed within a larger, robust, and compatible secondary container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards.

  • Licensed Waste Contractor: Arrange for collection by a licensed hazardous waste disposal company. This is the only acceptable method for the final disposal of potent pharmaceutical compounds. The waste will typically be incinerated at a high temperature in a permitted hazardous waste incinerator.

Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

This includes items such as pipette tips, vials, gloves, and bench paper that have come into contact with this compound.

Step-by-Step Protocol:

  • Segregation: All contaminated disposable items must be segregated from non-hazardous laboratory waste.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.[8] For items with sharp edges, a puncture-resistant container is required.

  • Disposal: The container of contaminated labware and PPE is to be collected by a licensed hazardous waste disposal company for incineration.

Decontamination of Non-Disposable Equipment and Work Surfaces

Thorough decontamination is crucial to prevent cross-contamination and accidental exposure.

Decontamination Protocol:

  • Initial Cleaning: Carefully wipe down surfaces and equipment with a disposable, absorbent material dampened with a suitable solvent (e.g., 70% ethanol) to remove gross contamination. All cleaning materials must be disposed of as hazardous waste.

  • Deactivating Solution: For a more thorough decontamination, a deactivating solution may be employed. The selection of a deactivating agent should be based on the chemical properties of this compound and its compatibility with the surfaces being cleaned. A common approach for potent compounds involves a sequence of cleaning with a deactivating solution followed by a neutralizing rinse.[9]

  • Final Rinse: A final rinse with a clean solvent or water should be performed, with the rinseate collected as hazardous waste.

  • Verification: For critical applications or after a significant spill, surface wipe sampling and analysis can be used to verify the effectiveness of the decontamination procedure.[9]

Spill Management

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory safety officer.[2]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection. For larger spills or if there is a risk of airborne dust, a respirator may be necessary.[6]

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully cover the material to prevent it from becoming airborne.

  • Clean-up: Use dry clean-up procedures for solid materials to avoid generating dust.[2] Carefully collect all contaminated materials and place them in a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area following the procedures outlined in section 3.3.

Regulatory Framework

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[10] The 2019 EPA final rule on the management of hazardous waste pharmaceuticals specifically prohibits the sewering (flushing) of these materials.[7] It is imperative that all disposal activities comply with local, state, and federal regulations.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal_path Disposal Pathway A Waste Containing this compound Generated B Is the waste pure compound, concentrated solution, contaminated labware, or aqueous solution? A->B F DO NOT dispose in regular trash or down the drain A->F C Collect in labeled, sealed hazardous waste container B->C Pure Compound / Concentrated Solution / Contaminated Labware D Decontaminate reusable equipment; collect residue as hazardous waste B->D Reusable Equipment E Arrange for pickup by licensed hazardous waste contractor for incineration C->E D->E

Caption: Decision workflow for the disposal of this compound waste.

Summary of Key Disposal Parameters

Waste TypeContainmentLabelingDisposal Method
Pure Compound/Concentrated Solutions Sealed, leak-proof primary and secondary (if needed) containers."Hazardous Waste Pharmaceuticals", Chemical Name, Hazard SymbolsLicensed Hazardous Waste Contractor (Incineration)
Contaminated Labware (disposable) Puncture-resistant (if sharp), sealed hazardous waste bags or containers."Hazardous Waste Pharmaceuticals"Licensed Hazardous Waste Contractor (Incineration)
Contaminated PPE Sealed hazardous waste bags."Hazardous Waste Pharmaceuticals"Licensed Hazardous Waste Contractor (Incineration)
Aqueous Solutions (e.g., from cleaning) Sealed, leak-proof containers."Hazardous Waste Pharmaceuticals", Chemical NameLicensed Hazardous Waste Contractor (Incineration)

By adhering to these procedures, researchers and scientists can ensure they are not only advancing their important work but are also upholding their responsibility to protect themselves, their colleagues, and the environment from the potent effects of this compound.

References

  • SAFETY DATA SHEET Mometasone Ointment Formul
  • Disposal of Unused Medicines: What You Should Know. (2024). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • HAZARDOUS.
  • Where and How to Dispose of Unused Medicines. (2025). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Medicine: Proper Disposal. Nationwide Children's Hospital. Available at: [Link]

  • SAFETY DATA SHEET Mometasone Cream Formul
  • How to Safely Dispose of Unused or Expired Medicine, 60 Seconds. (2024). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • SAFETY D
  • Safety D
  • Characterization of degradation products of mometasone furoate. (2004). PubMed. Available at: [Link]

  • Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. (2019).
  • Management of Hazardous Waste Pharmaceuticals. (2019). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • EPA: Hazardous Pharmaceutical Waste Management. Stericycle. Available at: [Link]

  • Characterization of degradation products of mometasone furo
  • Managing Risks with Potent Pharmaceutical Products. (2020). Pharmaceutical Outsourcing.
  • Containment of High-Potency Products in a GMP Environment. (2020).
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2019). American Society of Health-System Pharmacists (ASHP).
  • HPLC chromatogram of degraded mometasone furoate in (a) 0.1 M NaOH at...
  • Characterization of degradation products of mometasone furoate. (2004). Ingenta Connect. Available at: [Link]

  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. (2017). Defense Centers for Public Health.
  • Pharma Rule. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • New EPA Rule on Pharmaceutical Waste Disposal. (2019). LeadingAge. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.